Product packaging for Ethyl acrylate(Cat. No.:CAS No. 140-88-5)

Ethyl acrylate

Cat. No.: B129917
CAS No.: 140-88-5
M. Wt: 100.12 g/mol
InChI Key: JIGUQPWFLRLWPJ-UHFFFAOYSA-N
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Description

Overview of Ethyl Acrylate (B77674) as a Monomer in Polymer Science

In polymer science, ethyl acrylate is classified as a monomer, a molecule that can chemically bond with other identical molecules to form a long chain, known as a polymer. taylorandfrancis.com Its chemical structure, featuring a vinyl group, makes it highly reactive and susceptible to polymerization, typically through free-radical mechanisms. shaktichemicals.orgtaylorandfrancis.com This reactivity allows it to readily undergo polymerization and copolymerization with a variety of other monomers. alphachem.biz

The homopolymer, poly(this compound), is a soft, rubbery, and extensible material. free.fr However, this compound is more frequently used as a co-monomer. wikipedia.org By copolymerizing it with other monomers—such as methyl methacrylate (B99206), butyl acrylate, styrene (B11656), and vinyl acetate (B1210297)—scientists can tailor the properties of the resulting polymers. taylorandfrancis.comfree.fr The incorporation of this compound into a polymer chain generally imparts desirable characteristics, including:

Flexibility and Toughness: It lowers the glass transition temperature of the polymer, making it more flexible and less brittle, particularly at low temperatures. riverlandtrading.comontosight.ai

Adhesion: Polymers containing this compound exhibit excellent adhesion to a wide range of surfaces. shaktichemicals.orgalphachem.biz

Weather and Water Resistance: It enhances the durability of materials, providing resistance to degradation from UV radiation, moisture, and other environmental factors. shaktichemicals.orgalphachem.biz

These properties make this compound-based copolymers essential in the formulation of paints, coatings, adhesives, sealants, textiles, and plastics. wikipedia.orgriverlandtrading.comalphachem.biz For example, in paints and coatings, these polymers contribute to durable, weather-resistant films with strong adhesion. alphachem.biz In adhesives, they provide a strong yet flexible bond. alphachem.biz

Table 1: Physical and Chemical Properties of this compound

Property Value
Chemical Formula C₅H₈O₂
Molar Mass 100.117 g·mol⁻¹ wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 0.9405 g/mL wikipedia.org
Melting Point -71 °C (-96 °F; 202 K) wikipedia.org
Boiling Point 99.4 °C (210.9 °F; 372.5 K) wikipedia.org
Solubility in water 1.5 g/100 mL wikipedia.org

| CAS Number | 140-88-5 wikipedia.orgriverlandtrading.com |

Historical Context of this compound Research and Industrial Relevance

The scientific journey of acrylic polymers began in the 19th century. Acrylic acid, the precursor to this compound, was first prepared in 1843. free.fr This was followed by the synthesis of the first acrylic acid derivatives, mthis compound and this compound, in 1873. free.fr Despite these early syntheses, the utility of these monomers in polymer production was not realized until 1880. free.fr

The industrial significance of acrylate polymers was pioneered by the German chemist Otto Rohm. His doctoral research in 1901 laid the groundwork for their commercialization. free.fr This research culminated in the commencement of industrial production of acrylic ester polymers by the Rohm and Haas Company in Germany in 1927. free.fr

Industrially, this compound is produced through the acid-catalyzed esterification of acrylic acid with ethanol (B145695). wikipedia.orgresearchgate.net The acrylic acid itself is most commonly produced via the oxidation of propylene. wikipedia.orgresearchgate.net

The industrial relevance of this compound has grown immensely since its initial commercialization. It is a key chemical intermediate, with its demand driven by the construction, automotive, packaging, and textile industries. researchandmarkets.comfactmr.comtechsciresearch.com The global market for this compound was valued at USD 4.89 billion in 2023 and is projected to continue growing. researchandmarkets.com Its widespread use is a testament to its versatility in creating high-performance materials for countless applications, from architectural coatings and automotive finishes to paper coatings and leather finishing. taylorandfrancis.comalphachem.bizfactmr.com

Table 2: Key Industrial Applications of this compound Copolymers

Industry Application Imparted Properties
Paints & Coatings Architectural paints, industrial coatings, automotive finishes. riverlandtrading.comalphachem.biz Durability, weather resistance, adhesion, gloss. riverlandtrading.comalphachem.biz
Adhesives & Sealants Pressure-sensitive adhesives, construction sealants. riverlandtrading.comalphachem.biz Strong bonding, flexibility, reliability. riverlandtrading.comalphachem.biz
Textiles & Paper Fabric finishes, non-woven fibers, paper coatings. riverlandtrading.comalphachem.biz Water repellency, durability, improved print quality. riverlandtrading.comalphachem.biz

| Plastics & Packaging | Impact modifiers for plastics, flexible packaging films. alphachem.bizontosight.ai | Flexibility, impact resistance, barrier properties. alphachem.biz |

Scope and Objectives of Current this compound Scholarly Investigations

Contemporary academic research on this compound is multifaceted, aiming to enhance its performance, expand its applications, and improve its production sustainability. Key areas of investigation include:

Advanced Polymerization Techniques: Researchers are exploring novel polymerization methods to gain better control over the polymer architecture. Studies on high-temperature polymerization of this compound aim to understand and control side reactions, such as chain transfer and branching, which significantly affect the final polymer's properties. researchgate.net Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are being used to synthesize well-defined polymers and copolymers for specialized applications. researchgate.net

Novel Applications: A significant objective of current research is to develop new, high-value applications. For instance, scientists are investigating polymers based on this compound derivatives, such as poly(2-(methylsulfinyl)this compound), for use as inhalable drug delivery platforms. researcher.life There is also emerging use in water treatment chemicals and personal care products. researchandmarkets.com

Kinetics and Mechanisms: Fundamental studies continue to explore the chemical behavior of this compound. Research into the kinetics of its base-catalyzed hydrolysis in different solvent systems provides deeper insight into its reactivity, which is crucial for optimizing reaction conditions and understanding its environmental fate. researchgate.net

Sustainability and Green Chemistry: In response to growing environmental concerns, a major objective is the development of more sustainable production routes. This includes research into bio-based feedstocks as an alternative to petrochemicals like propylene. researchandmarkets.com The goal is to create "green" innovations that reduce the environmental footprint of acrylate polymer production. researchandmarkets.com Technological advancements in the manufacturing process are also being pursued to improve energy efficiency and reduce waste. researchandmarkets.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2CHCOOC2H5<br>C5H8O2<br>C5H8O2 B129917 Ethyl acrylate CAS No. 140-88-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl prop-2-enoate
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InChI

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3
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InChI Key

JIGUQPWFLRLWPJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C=C
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Molecular Formula

C5H8O2, Array
Record name ETHYL ACRYLATE, STABILIZED
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Related CAS

9003-32-1
Record name Ethyl acrylate polymers
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DSSTOX Substance ID

DTXSID4020583
Record name Ethyl acrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor.
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Record name 2-Propenoic acid, ethyl ester
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Boiling Point

211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F
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Flash Point

48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F
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Record name Ethyl acrylate
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Record name ETHYL ACRYLATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acrylate
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URL https://www.cdc.gov/niosh/npg/npgd0261.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2%
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Record name Ethyl acrylate
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Density

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92
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Record name Ethyl acrylate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL ACRYLATE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl acrylate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0261.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45
Record name ETHYL ACRYLATE, STABILIZED
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Vapor Pressure

29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Impurities

Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max)
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Color/Form

Colorless liquid, Clear liquid

CAS No.

140-88-5, 9003-32-1, 87605-70-7
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Melting Point

-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F
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Advanced Polymerization Mechanisms and Kinetics of Ethyl Acrylate

Homopolymerization of Ethyl Acrylate (B77674)

The homopolymerization of ethyl acrylate is a complex process influenced by various factors, particularly temperature. High-temperature conditions introduce unique reaction pathways and secondary reactions that significantly impact the final polymer's molecular structure and properties.

High-Temperature Homopolymerization Pathways

High-temperature polymerization of this compound, typically conducted above 100°C, is employed to produce low-molecular-weight resins with high solids content. researchgate.netwpmucdn.com At these elevated temperatures, several secondary reactions become prominent, including self-initiation, backbiting, and β-scission. researchgate.net These reactions run concurrently with the primary polymerization process.

Electrospray ionization/Fourier transform mass spectrometry (ESI/FTMS) analysis of this compound homopolymers synthesized at high temperatures (140−180 °C) without an external thermal initiator has identified four primary chain types. researchgate.net These are terminally saturated and unsaturated chains initiated by either β-scission radicals or radicals derived from the solvent, such as xylene. researchgate.net The presence of these distinct chain structures highlights the significance of secondary mechanisms like β-scission, which involves the fragmentation of a tertiary radical formed through intramolecular chain transfer, and chain transfer to the solvent. researchgate.net

Radical Migration Reactions and Rheological Property Implications

A key feature of acrylate polymerization at high temperatures is the occurrence of intramolecular hydrogen transfer, also known as backbiting. This process leads to the formation of a mid-chain tertiary radical. researchgate.netmdpi.com While it has been traditionally assumed that this leads to short-chain branches, recent evidence suggests that this mid-chain radical can migrate along the polymer backbone. researchgate.netmdpi.com

This radical migration is particularly favored in polymerizations carried out at high temperatures and low monomer concentrations. researchgate.netmdpi.com The migration of the radical center can lead to a distribution of branch lengths, which in turn significantly affects the rheological properties of the resulting poly(this compound). researchgate.netmdpi.com The formation of branched structures and the potential for chain scission through β-scission reactions have a profound influence on the viscosity and flow characteristics of the polymer. mdpi.com

Mechanisms of Monomer Self-Initiated Polymerization

In the absence of a conventional thermal initiator, this compound can undergo spontaneous thermal polymerization at elevated temperatures. researchgate.netacs.orgupenn.edunih.gov The self-initiation mechanism is a multi-step process. Theoretical studies based on quantum chemical calculations suggest that the process begins with the reaction of two monomer molecules to form a singlet diradical. researchgate.net This singlet diradical can then undergo intersystem crossing to form a more stable triplet diradical. researchgate.netupenn.edu

Kinetic Studies of Aqueous Polymerization Initiated by Redox Systems

Ceric Ion-Reducing Agent Systems in Nitric Acid Medium

The aqueous polymerization of this compound can be effectively initiated by redox systems, such as the combination of a ceric ion (Ce(IV)) and a reducing agent in a nitric acid medium. tsijournals.comresearchgate.nettsijournals.com A common system involves ammonium (B1175870) ceric nitrate (B79036) (ACN) as the source of Ce(IV) and an alcohol, like isopropyl alcohol (IPA), as the reducing agent. tsijournals.comtsijournals.com

Complex Formation Between Ceric Ion and Reducing Agents

A key feature of the initiation mechanism in ceric ion-reducing agent systems is the formation of an intermediate complex between the ceric ion and the reducing agent. tsijournals.comresearchgate.nettsijournals.com Spectrophotometric evidence, such as changes in the UV-visible absorption spectra, confirms the formation of this complex. tsijournals.com For instance, ammonium ceric nitrate exhibits more intense colors with hydroxy compounds due to this complex formation. tsijournals.com

The proposed kinetic mechanism involves the formation of this complex, which then decomposes to generate a primary radical. This radical then initiates the polymerization of the this compound monomer. tsijournals.comresearchgate.net The tetravalent cerium is known to have a coordination number of six, facilitating the formation of these coordinate intermediates. tsijournals.com The subsequent steps include propagation of the polymer chain and termination, which can occur through bimolecular interaction of polymeric radicals or by oxidative termination of primary radicals by another ceric ion. researchgate.net

Data Tables

Table 1: Kinetic Orders for the Aqueous Polymerization of this compound Initiated by Ce(IV)-IPA Redox System in Nitric Acid Medium

ReactantOrder of Reaction
Ceric Ion [Ce(IV)]0.51 tsijournals.comtsijournals.com
Isopropyl Alcohol [IPA]0.52 tsijournals.comtsijournals.com
This compound [EA]1.43 tsijournals.comtsijournals.com
Reaction Orders with Respect to Initiator and Monomer Concentrations

The rate of polymerization (Rp) of this compound is critically dependent on the concentrations of both the monomer and the initiator. Theoretical models for conventional free-radical polymerization predict a reaction order of 1 with respect to the monomer concentration and 0.5 with respect to the initiator concentration. rsc.org However, experimental studies often reveal deviations from this ideal behavior due to factors like primary radical termination or the monomer's involvement in the initiation step. ripublication.com

Kinetic studies of the aqueous polymerization of this compound using various redox initiator systems have provided specific values for these reaction orders. For instance, when using an ammonium ceric nitrate (ACN)–isopropyl alcohol (IPA) redox system, the order of polymerization was found to be 0.51 with respect to the ceric ion [Ce(IV)] initiator and 1.43 with respect to the this compound [EA] monomer. tsijournals.comtsijournals.com A similar study employing an ammonium ceric sulphate–methyl ethyl ketone (MEK) system in a sulphuric acid medium reported orders of 0.5 for the ceric ion, 0.5 for the reducing agent, and 1.4 for the monomer. researchgate.net The deviation from first-order kinetics for the monomer can be attributed to its participation in the initiation phase or diffusion-controlled termination effects. ripublication.com

The following table summarizes the experimentally determined reaction orders for this compound and similar monomers under different conditions.

MonomerInitiator SystemOrder w.r.t. InitiatorOrder w.r.t. MonomerSource(s)
This compound (EA) Ce(IV)–Isopropyl Alcohol0.511.43 tsijournals.com, tsijournals.com
This compound (EA) Ce(IV)–Methyl Ethyl Ketone0.501.40 researchgate.net
Ethyl Methacrylate (B99206) (EMA) Potassium Peroxydisulphate (K₂S₂O₈)0.70Not Specified ripublication.com
Ethyl α-acetoacetoxymethylacrylate Dimethyl 2,2′-azoisobutyrate0.501.10 capes.gov.br
General Vinyl Monomers Theoretical Ideal0.501.00 rsc.org
Overall Activation Energy Determination
MonomerInitiator SystemTemperature RangeOverall Activation Energy (Ea)Source(s)
This compound (EA) Ce(IV)–Isopropyl Alcohol27-40°C36.38 kJ/mol tsijournals.com
This compound (EA) Ce(IV)–Methyl Ethyl Ketone27-40°C20.27 kJ/mol researchgate.net
This compound (EA) Tl³⁺–Ascorbic Acid55-70°C6.82 kcal/mol (28.53 kJ/mol) tandfonline.com
Ethyl α-acetoacetoxymethylacrylate Dimethyl 2,2′-azoisobutyrateNot Specified84.8 kJ/mol capes.gov.br

Copolymerization of this compound

The microstructure and properties of this compound-based polymers are significantly influenced by side reactions that occur during polymerization. Among these, intermolecular chain transfer to polymer (CTP) reactions are particularly important as they lead to the formation of branched polymer chains.

Mechanisms of Intermolecular Chain Transfer to Polymer (CTP) Reactions

Intermolecular CTP involves the abstraction of an atom, typically hydrogen, from a "dead" (terminated) polymer chain by a "live" (propagating) macroradical. This terminates the live chain and creates a new radical site on the previously dead chain, from which a new branch can grow.

Theoretical studies using density functional theory (DFT) have conclusively identified the most favorable mechanism for intermolecular CTP in the polymerization of alkyl acrylates, including this compound. westlake.edu.cnresearchgate.netacs.org The abstraction of a hydrogen atom from a tertiary carbon along the backbone of a dead polymer chain is the dominant CTP pathway. researchgate.netupenn.edudrexel.edu These tertiary hydrogens are located at the branching points of the polymer backbone.

The higher reactivity of these tertiary hydrogens is due to their significantly lower bond-dissociation energy compared to other hydrogens on the polymer chain. upenn.edu Calculations have shown that the energy required to break the C-H bond at a tertiary carbon is approximately 50 kJ/mol lower than for other hydrogen atoms within the polymer structure. upenn.edu Consequently, these sites are the most susceptible to attack by propagating radicals, making the formation of a stable tertiary radical via hydrogen abstraction the most probable CTP mechanism. drexel.edu

A significant finding from computational studies is that the kinetics of CTP reactions are largely independent of the size of the reacting polymer chains. westlake.edu.cnresearchgate.netupenn.edu Research has demonstrated that the length of the live polymer chain has a negligible effect on the calculated activation energies and the geometries of the transition states for CTP reactions in alkyl acrylates. westlake.edu.cnacs.org

The choice of solvent can influence reaction kinetics, and computational models are used to predict these effects. upenn.edu When studying CTP reactions in this compound, different implicit solvent models have been shown to yield different results for key kinetic parameters. westlake.edu.cnupenn.edu

The use of the integral equation formalism-polarizable continuum model (IEF-PCM) consistently predicts higher energy barriers for CTP reactions compared to calculations performed in the gas phase. westlake.edu.cnresearchgate.netacs.org This predicted increase in the activation energy is more pronounced in polar solvents like n-butanol than in nonpolar solvents such as p-xylene. westlake.edu.cnresearchgate.netupenn.edu

In contrast, the conductor-like screening model (COSMO) shows that the solvent has a minimal effect on CTP kinetics. westlake.edu.cnresearchgate.netupenn.edu The application of the COSMO model results in predicted CTP energy barriers and kinetic parameters that are very similar to those calculated in the gas phase. westlake.edu.cnacs.org

The following table summarizes the influence of different computational solvent models on the predicted activation energy for CTP reactions.

Solvent ModelPredicted Effect on Activation Energy (Ea)ComparisonSource(s)
IEF-PCM Increases Ea compared to gas phaseEffect is larger in polar solvents (n-butanol) than nonpolar solvents (p-xylene) westlake.edu.cn, researchgate.net, upenn.edu, acs.org
COSMO No significant effect on Ea compared to gas phasePredicted parameters are similar to gas-phase calculations westlake.edu.cn, researchgate.net, upenn.edu, acs.org

Ethylene (B1197577)/Acrylate Copolymerization with Dinickel Catalysts

The copolymerization of ethylene with polar monomers like acrylates is a significant challenge in polymer chemistry. Dinickel catalysts have emerged as a promising solution, enabling the synthesis of functionalized polyolefins with controlled properties. Recent research has focused on a single-component dinickel complex, referred to as X-Ni₂, which demonstrates high performance in ethylene/acrylate copolymerization without the need for a cocatalyst. researchgate.netresearchgate.net This catalyst system allows for the production of high molecular weight copolymers with significant acrylate incorporation. researchgate.net

A key feature of the X-Ni₂ dinickel catalyst is its ability to facilitate acrylate insertion at both nickel centers. researchgate.netresearchgate.nettandfonline.com Mechanistic studies have revealed that this insertion occurs at distinct rates for each nickel site. researchgate.netresearchgate.net This dual-center mechanism is a departure from many mononuclear catalyst systems and is crucial for the catalyst's high performance. The ability for chain growth to occur on both nickel centers contributes to the formation of unique copolymer structures. tandfonline.com The design of such multinuclear catalysts is a strategy to overcome the deactivation often seen in single-center catalysts upon insertion of a polar monomer. capes.gov.br

A novel strategy for controlling the polymerization process involves the introduction of cations, leading to a phenomenon described as "cation exchange polymerization". researchgate.netresearchgate.net The addition of a sodium salt, specifically NaBArF₂₄, to the X-Ni₂ catalyst system results in a 1:1 binding of the Na⁺ cation to the dinickel complex. researchgate.netresearchgate.net This binding acts as a switch, significantly altering the catalyst's behavior. researchgate.net

The formation of the [X-Ni₂–Na]⁺ complex leads to distinct polymerization activity. researchgate.net Nuclear Magnetic Resonance (NMR) studies suggest that when the sodium cation is present in substoichiometric amounts, a dynamic exchange of the cation occurs. researchgate.netresearchgate.net This exchange provides an alternative and powerful method for controlling chain growth in polar polyolefin synthesis. researchgate.netresearchgate.netmdpi.com The addition of NaBArF₂₄ was found to slow the rate of acrylate insertion significantly, which is consistent with the lower acrylate incorporation observed in copolymers produced with this modified catalyst. researchgate.net

The cation exchange polymerization mechanism offers remarkable control over the resulting copolymer's molecular weight (MW) and the degree of acrylate incorporation. By simply tuning the concentration of the Na⁺ cation (by varying the amount of NaBArF₂₄ added), it is possible to synthesize a diverse range of ethylene/acrylate copolymers. researchgate.net

At a reaction temperature of 90 °C, the unmodified X-Ni₂ catalyst produces high molecular weight copolymers (ranging from 40.1k to 85.1k g/mol ) with high acrylate incorporation (up to 6.1 mol %). researchgate.net In contrast, the addition of NaBArF₂₄ to form the [X-Ni₂–Na]⁺ complex leads to the generation of lower molecular weight polymers. researchgate.net This switchable behavior allows for the tailoring of copolymer properties based on the catalyst state, which can be interchanged by cation binding. researchgate.net The ability to modulate molecular weight is a significant advancement, as this parameter is crucial for determining the thermomechanical properties of the final polymer. mdpi.comekb.eg

Table 1: Effect of Na⁺ Cation on Ethylene/tert-Butyl Acrylate (tBA) Copolymerization

Catalyst SystemTemperature (°C)Activity ( kg/(mol ·h))MW ( kg/mol )MWD (Mw/Mn)tBA Incorporation (mol %)
X-Ni₂9025.885.11.96.1
[X-Ni₂–Na]⁺ (1:1)9072.819.32.51.1
X-Ni₂110100.040.12.13.0
[X-Ni₂–Na]⁺ (1:1)110134.012.12.40.6

Data sourced from Xiong, S., et al. (2024). researchgate.net

The presence of the sodium cation also exerts significant influence over chain termination pathways, specifically β-hydride (β-H) elimination. Analysis of the copolymer microstructures reveals that the Na⁺ cation promotes β-H elimination during catalysis. researchgate.net This is evidenced by the appearance of methyl and longer branches in copolymers produced by the [X-Ni₂–Na]⁺ system, whereas the parent X-Ni₂ catalyst produces linear copolymers. researchgate.net The promotion of β-H elimination is consistent with the observed decrease in copolymer molecular weight when the cation is present. researchgate.net

Emulsion Copolymerization with Methyl Methacrylate

Emulsion polymerization is a common industrial process for producing acrylic polymers. The copolymerization of this compound with methyl methacrylate is used to create latexes for a wide range of applications, including coatings and adhesives. The properties of the resulting copolymer latex are highly dependent on the polymerization conditions.

The concentration of the initiator, such as ammonium persulfate or potassium persulfate (KPS), plays a critical role in the emulsion copolymerization of this compound and methyl methacrylate. researchgate.netresearchgate.net Kinetic investigations have established clear relationships between initiator concentration and various polymerization outcomes. researchgate.net

At low monomer conversions, the rate of polymerization is directly proportional to the square root (0.5 power) of the initiator concentration. researchgate.net As the reaction proceeds to medium conversion levels, this dependency slightly decreases, with the polymerization rate becoming proportional to the 0.35 power of the initiator concentration. researchgate.net

Increasing the initiator concentration leads to a higher number of radicals generated, which in turn increases the number of polymer particles formed per unit volume. researchgate.net Consequently, the mean particle diameter decreases as the initiator concentration rises. researchgate.net However, this also leads to a lower number-average molecular weight, which was found to be inversely proportional to the 0.4 power of the initiator concentration. researchgate.net This is because a higher concentration of primary radicals increases the probability of chain termination events. ekb.eg Furthermore, higher initiator levels can increase the coagulate yield and the average number of radicals per particle. researchgate.net

Table 2: Influence of Initiator Concentration on Emulsion Copolymerization Properties

PropertyRelationship with Initiator ConcentrationReference
Rate of Polymerization (Low Conversion)Proportional to [Initiator]⁰.⁵ researchgate.net
Rate of Polymerization (Medium Conversion)Proportional to [Initiator]⁰.³⁵ researchgate.net
Number-Average Molecular WeightInversely proportional to [Initiator]⁰.⁴ researchgate.net
Mean Particle DiameterDecreases with increasing concentration researchgate.net
Number of Polymer ParticlesIncreases with increasing concentration researchgate.net
Coagulate YieldIncreases with increasing concentration researchgate.net
Influence of Emulsifier Blends on Copolymerization Kinetics and Latex Properties

In the emulsion copolymerization of this compound, particularly with comonomers like methyl methacrylate, the use of emulsifier blends, such as combinations of anionic and non-ionic types, significantly directs the reaction kinetics and the final latex characteristics. Research conducted on a system initiated by ammonium persulfate at 60°C demonstrates these effects clearly. researchgate.net

The kinetics are quantitatively related to the emulsifier concentration. In interval 2 of the polymerization, the rate is approximately proportional to the 0.6th power of the total emulsifier concentration. researchgate.net The number of final polymer particles is found to be proportional to the 0.5th power of the same concentration. researchgate.net

A critical factor is the composition of the emulsifier blend, specifically the mole fraction of the non-ionic emulsifier. A distinct phenomenon occurs when the mole fraction of the non-ionic emulsifier reaches approximately 0.5; at this point, the particle size experiences an abrupt and significant increase. researchgate.net

Table 1: Effect of Emulsifier Blend Concentration on this compound Copolymerization

Parameter Effect of Increasing Emulsifier Concentration
Rate of Copolymerization Increases
Latex Conductivity Increases
Latex Stability Increases
Average Particle Size Decreases
Interfacial Tension Decreases

| Number-Average Molecular Weight | Decreases |

Impact of Diluents on Copolymerization Rate and Particle Size

The introduction of diluents into the emulsion copolymerization system of this compound has a pronounced and somewhat counterintuitive effect on the reaction kinetics. Studies using diluents such as toluene (B28343) and octane (B31449) have shown that both substances strongly reduce the rate of copolymerization. researchgate.net This reduction becomes more significant as the concentration of the diluent increases. researchgate.net

This decrease in polymerization rate is attributed to a reduction in the concentration of radicals within the polymer particles. The proposed mechanism involves the desorption of monomer radicals from a polymer particle and an associated increase in the termination rate. researchgate.net The hydrophilicity of the monomeric radicals is suggested to be the driving force behind this desorption process. researchgate.net

In contrast to the significant impact on reaction rate, the effect on particle size is minimal. The average particle size of the latex increases only very slightly with a rising concentration of the diluent. researchgate.net

Table 2: Influence of Diluents on this compound Copolymerization

Parameter Effect of Increasing Diluent Concentration
Rate of Copolymerization Strong Decrease
Average Particle Size Very Slight Increase

| Average Number of Radicals per Particle | Decrease |

Graft Copolymerization with Polyethylene (B3416737) and Acrylic Acid

This compound (EA) can be graft copolymerized with acrylic acid (AA) onto polyethylene (PE) through a reactive melt blending process. This modification is performed to alter the properties of the base polyethylene polymer. In a typical process, EA and AA are first copolymerized and then blended with PE and an initiator like dicumyl peroxide in a twin-screw extruder. researchgate.net

Effects of Monomer and Initiator Amounts on Grafting Efficiency

The efficiency of the grafting process is highly dependent on the initial concentrations of the reactive monomers (EA and AA) and the initiator. Research has shown that the grafting percentage increases when higher amounts of the reactive monomers and the initiator are used. researchgate.net

In one study, this compound and acrylic acid monomers were used in total amounts of 5, 15, and 25 wt%, while the initiator, 2,2′-azobisisobutyronitrile (AIBN), was varied between 0.2, 0.3, and 0.4 wt%. researchgate.net Under these conditions, a maximum grafting percentage of 6% was achieved, demonstrating a clear positive correlation between reactant concentration and grafting efficiency. researchgate.net However, it is a general principle in such reactions that an optimal initiator concentration exists; excessively high levels can lead to premature termination and an increase in unwanted homopolymer formation, thereby reducing grafting efficiency. mdpi.com

Table 3: Reactant Concentrations for Graft Copolymerization onto Polyethylene

Component Concentration Range
This compound & Acrylic Acid (Total Monomers) 5, 15, 25 wt%

| AIBN (Initiator) | 0.2, 0.3, 0.4 wt% |

Rheological, Morphological, and Thermal Behavior of Modified Polyethylene

The grafting of this compound and acrylic acid copolymers onto polyethylene induces significant changes in the material's properties. researchgate.net

Thermal Behavior: The thermal transition temperatures of the polyethylene are not significantly affected by the grafting. The melting temperature (Tm) remains stable at approximately 127.0 ± 2 °C, and the crystallization temperature (Tc) is also largely unchanged at 113.6 ± 2 °C. researchgate.net However, a notable change occurs in the polymer's crystallinity, which decreases from 53.5% to 43.8% as the grafting density increases. researchgate.net

Rheological Behavior: The rheological properties of the modified polyethylene are altered. An increase in the percentage of the grafted acrylate and the initiator leads to an increase in the material's viscosity and damping factor. researchgate.net Concurrently, the storage modulus of the material decreases. researchgate.net

Morphological Behavior: Scanning electron microscopy (SEM) studies of the modified polyethylene's morphology have corroborated the findings from the rheological analysis, confirming the structural changes resulting from the grafting process. researchgate.net

Table 4: Properties of Polyethylene Modified with this compound and Acrylic Acid

Property Observation with Increased Grafting
Melting Temperature (Tm) No remarkable change
Crystallization Temperature (Tc) No remarkable change
Crystallinity Decreased (from 53.5% to 43.8%)
Viscosity Increased
Damping Factor Increased

| Storage Modulus | Decreased |

Reactivity Ratios in Copolymerization Systems

The reactivity ratios of monomers in a copolymerization system are critical parameters that describe the tendency of a growing polymer chain to add a monomer of its own kind versus a comonomer. For this compound (EA), these ratios have been determined for various copolymerization systems.

For the solution copolymerization of methacrylic acid (MAA) and this compound (EA) in deuterated dimethyl sulfoxide (B87167) at 60 °C, the reactivity ratios were found to be r_MAA = 2.360 and r_EA = 0.414. researchgate.net This indicates that a growing polymer chain with a methacrylic acid radical at its end is more likely to add another methacrylic acid monomer than an this compound monomer. Conversely, a chain ending in an this compound radical has a higher tendency to add a methacrylic acid monomer than another this compound. researchgate.net

In a different system involving the radical copolymerization of 4-maleimidobenzanilide (MB) with this compound (EA), the reactivity ratios were determined as r1 (MB) = 1.13 and r2 (EA) = 0.48. researchgate.net

Table 5: Reactivity Ratios (r) for this compound (EA) in Various Copolymerization Systems

Comonomer 1 r1 Comonomer 2 r2 System/Conditions Source
Methacrylic Acid (MAA) 2.360 This compound (EA) 0.414 Solution, 60 °C researchgate.net
4-Maleimidobenzanilide (MB) 1.13 This compound (EA) 0.48 Radical, THF, 65 °C researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Ethyl Acrylate and Its Polymers

Molecular Characterization Techniques for Ethyl Acrylate (B77674) Homopolymers

The molecular structure of poly(ethyl acrylate) is complex, influenced by secondary reactions that occur during polymerization, especially at high temperatures. Advanced spectroscopic techniques are essential to elucidate the various chain structures formed.

Electrospray Ionization/Fourier Transform Mass Spectrometry (ESI/FTMS) is a powerful tool for the molecular characterization of this compound (EA) homopolymers. acs.org This high-resolution mass spectrometry technique is ideally suited for identifying different chain types and end-groups, providing insight into the underlying polymerization mechanisms. acs.org

In the high-temperature (140-180 °C) polymerization of this compound, ESI/FTMS analysis has successfully identified four principal chain types. These structures arise from various initiation and termination pathways, including:

Chains initiated by β-scission radicals. acs.org

Chains initiated by solvent-derived radicals (e.g., from xylene). acs.org

Chains terminated to form saturated structures. acs.org

Chains terminated to form unsaturated structures (macromonomers). acs.org

The detection of these distinct homologous series by ESI/FTMS provides direct evidence for secondary mechanisms such as intramolecular chain transfer (backbiting), subsequent β-scission, and chain transfer to the solvent. acs.org For instance, a homologous series beginning at 423 Da has been identified in ESI/FTMS spectra of poly(this compound), corresponding to chains initiated by a β-scission radical and terminated to form a macromonomer. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D 13C, 1H, and Distortionless Enhancement by Polarization Transfer (DEPT) experiments, serves as a complementary technique to ESI/FTMS for characterizing this compound homopolymers. acs.org NMR provides crucial information about the polymer's microstructure, corroborating and expanding upon mass spectrometry findings. acs.org

In the analysis of poly(this compound) synthesized at high temperatures, 1D NMR results have confirmed the structures proposed by ESI/FTMS analysis. acs.org 1H NMR spectra of poly(this compound) show characteristic broad peaks associated with the polymer backbone and the ethyl ester group. researchgate.net Specifically, the ethyl group's methylene (B1212753) (-OCH2-) and methyl (-CH3) protons are observed, along with the methine (-CH-) and methylene (-CH2-) protons of the polymer backbone. acs.orgemich.edu

13C NMR is particularly valuable for identifying different carbon environments, including those at branch points. The chemical shifts in 13C NMR spectra can be used to distinguish between backbone carbons, carbonyl carbons, and the carbons of the ethyl side chain. aip.orgresearchgate.net DEPT experiments further aid in distinguishing between CH, CH2, and CH3 groups, which is essential for detailed structural assignment and the quantification of branching. acs.org

Branching significantly affects the physical properties of poly(this compound). The formation of mid-chain tertiary radicals through intramolecular chain transfer can lead to the creation of short-chain branches upon subsequent monomer addition. acs.orgresearchgate.net

The density of these branch points can be quantified using NMR spectroscopy. acs.org By analyzing 13C NMR spectra, the ratio of the signal intensity from the quaternary carbons at the branch points to that of other carbons in the polymer backbone or side chain can be calculated. researchgate.net For a poly(this compound) homopolymer with a number-average molecular weight of 4000 g/mol , synthesized at high temperature, NMR analysis predicted an average of two branch points per chain. acs.org Melt-state 13C NMR has been identified as an effective method for quantifying even low degrees of branching in polyacrylates, with poly(this compound) noted as having the lowest degree of branching in a homologous series of poly(n-alkyl acrylates). researchgate.net

Polymer SampleAverage Molecular Weight (Mn)Average Branch Points per ChainAnalytical Technique
Poly(this compound) Homopolymer4000 g/mol 2.01D NMR (13C, 1H, DEPT) acs.org

Kinetic Parameter Determination

Understanding the kinetics of polymerization is fundamental to controlling the process and the final properties of the polymer.

Pulsed-Laser Polymerization coupled with Size Exclusion Chromatography (PLP/SEC) is a leading technique for determining the kinetic parameters of radical polymerization, including the propagation rate coefficient (kp). researchgate.net This method involves initiating polymerization with short laser pulses and then analyzing the molecular weight distribution of the resulting polymer using SEC. researchgate.netnbi.dk

In acrylate polymerization, side reactions such as backbiting complicate the kinetics, as stable tertiary mid-chain radicals are formed that propagate more slowly than the secondary chain-end radicals. rsc.org The PLP-SEC technique can be adapted to study these complex systems by analyzing the apparent propagation rate at various laser pulse frequencies. rsc.org This allows for the determination of individual rate coefficients for secondary radical propagation, the backbiting reaction, and tertiary radical propagation. rsc.org While specific data for this compound CTP reactions is not detailed, studies on similar monomers like 2-ethylhexyl acrylate demonstrate the power of the technique. Parameter estimations via specialized software can directly yield the Arrhenius relations for each rate coefficient from the frequency-dependent apparent propagation rates. rsc.org

Analytical Methods for Residual Monomer Detection

Latex and resin products produced by emulsion polymerization often contain small amounts of unreacted, or residual, volatile monomers. brjac.com.br Due to the potential for odor and toxicity, it is crucial to accurately quantify the level of residual this compound. brjac.com.br Gas chromatography (GC) is the most common and effective technique for this purpose. researchgate.netresearchgate.net

Several GC-based methods have been developed and validated for the determination of residual this compound in polymer emulsions and resins:

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS): This method involves heating the sample in a sealed vial to allow volatile monomers to partition into the headspace, which is then injected into the GC-MS system. researchgate.net It has been used to separate this compound from other monomers like acrylonitrile, methyl methacrylate (B99206), and styrene (B11656) on a DB-624 column. researchgate.net

Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely used method for industrial laboratories. brjac.com.br A validated GC-FID method for determining this compound in a commercial latex resin showed high selectivity and linearity, with a limit of detection of 0.001% w/w and a limit of quantification of 0.003% w/w. brjac.com.br

Full Evaporation Headspace Gas Chromatography (FE-HS-GC): This technique uses a very small sample amount (10-30 mg) heated to a temperature (e.g., 120°C) that ensures complete transfer of the residual monomers to the vapor phase for analysis. researchgate.net It simplifies sample preparation by eliminating the need for solvent extraction. researchgate.net

Microwave-Assisted Extraction with GC-MS: For solid resins, microwave-assisted extraction with a solvent like ethyl acetate (B1210297) can be used to isolate residual monomers before GC-MS analysis. nih.gov This method has shown good recoveries (84.4% to 108.6%) for a range of acrylic monomers, including this compound. nih.gov

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
GC-FID brjac.com.brLatex Resin0.001% w/w0.003% w/w
GC-MS (Microwave Extraction) nih.govLiquid Resin-1-10 mg/kg
GC-MS (Microwave Extraction) nih.govSolid Resin-3-50 mg/kg

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the presence of volatile compounds like this compound, especially for quantifying residual monomers in polymer emulsions such as latex resins. brjac.com.brresearchgate.nettandfonline.com The technique involves separating volatile components in a specialized column followed by detection using a flame ionization detector, which is highly sensitive to organic compounds.

A quantitative method for determining free this compound monomer in a resin-type latex demonstrated high selectivity for this compound versus other volatile components in the sample. brjac.com.brresearchgate.net The analysis is typically performed using a capillary column, such as a DB-5, which separates components for identification and quantification. regulations.gov Optimal separation is achieved through precise control of chromatographic parameters. For instance, one validated method utilized an initial oven temperature of 40°C for 4 minutes, followed by a series of temperature ramps to effectively separate the volatile compounds. brjac.com.br

Key parameters for a typical GC-FID analysis of this compound are detailed in the table below.

ParameterValue/Condition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column Agilent HP-5 (30 m x 0.25 mm x 0.25 µm)
Injector Temperature 250°C
Detector Temperature 275°C
Oven Program Initial 40°C (4 min), ramp 4°C/min to 68°C, ramp 3°C/min to 92°C
Carrier Gas Nitrogen
Carrier Gas Flow Rate 4.8 mL/min
Injection Volume 2 µL
Split Ratio 1:25
Dilution Solvent Methanol
Data sourced from a study on residual monomer determination in commercial latex resin. brjac.com.br

This method allows for the detection of this compound at very low concentrations, making it suitable for quality control in industries where residual monomer content is a critical parameter. brjac.com.brresearchgate.net

High Performance Liquid Chromatography (HPLC) for Acrylate Compounds in Food Contact Materials

High Performance Liquid Chromatography (HPLC) is a preferred method for analyzing acrylate compounds in plastic food contact materials. taylorfrancis.come3s-conferences.orgresearchgate.net This technique is particularly advantageous because it avoids the high temperatures used in gas chromatography, which can cause volatile acrylates to undergo self-polymerization, leading to inaccurate results. e3s-conferences.orgresearchgate.net

An established HPLC method for the determination of 12 different acrylate compounds, including ethyl methacrylate, involves ultrasonic extraction of the sample with methanol. e3s-conferences.orgresearchgate.net The separation is then performed using a reversed-phase column with a gradient elution mobile phase, typically a mixture of water and acetonitrile. e3s-conferences.orgsielc.com Detection is commonly achieved with a diode array detector (DAD). e3s-conferences.orgresearchgate.net

The operational parameters for a representative HPLC analysis are summarized below.

ParameterValue/Condition
Instrument High Performance Liquid Chromatograph with Diode Array Detector (DAD)
Column ZORBAX SB-AQ (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient Elution)
Detection Wavelength 210 nm
Sample Extraction Ultrasonic extraction with methanol
Data sourced from a study on acrylate compounds in plastic food contact materials. e3s-conferences.orgresearchgate.net

This HPLC method provides a simple, accurate, and reliable means for the simultaneous detection of multiple acrylate compounds in materials that come into contact with food. taylorfrancis.come3s-conferences.org

Evaluation of Analytical Method Selectivity, Linearity, and Detection Limits

The validation of analytical methods is crucial to ensure their reliability. Key validation parameters include selectivity, linearity, and detection limits.

Selectivity refers to the method's ability to accurately measure the analyte in the presence of other components in the sample matrix. ut.eeredalyc.org In GC-FID analysis of this compound, selectivity is confirmed by comparing the chromatogram of a blank matrix with that of a matrix fortified with the analyte, ensuring no interfering peaks are present at the retention time of this compound. brjac.com.br

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For GC-FID analysis of this compound, linearity was established with a coefficient of determination (R²) greater than 0.99. brjac.com.brresearchgate.net Similarly, HPLC methods for acrylates show good linearity in a concentration range of 0.01-10.0 mg/L, with correlation coefficients (R²) exceeding 0.999. taylorfrancis.come3s-conferences.orgresearchgate.net

Detection Limits define the lowest concentration of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). redalyc.org These are often determined based on the signal-to-noise ratio. researchgate.net

The table below presents a summary of validation data for both GC-FID and HPLC methods for acrylate analysis.

ParameterGC-FID (this compound in Latex)HPLC (Acrylate Compounds in FCM)
Linearity Range 0.005 - 0.015% w/w0.01 - 10.0 mg/L
Correlation Coefficient (R²) > 0.99> 0.999
Limit of Detection (LOD) 0.001% w/w0.03 - 0.08 mg/kg
Limit of Quantification (LOQ) 0.003% w/wNot specified
Recovery > 85%85.4% - 110.7%
Data sourced from multiple validation studies. brjac.com.brresearchgate.nete3s-conferences.orgresearchgate.net

These validated methods provide the accuracy and sensitivity required for the routine analysis of this compound and other acrylate compounds in various matrices. brjac.com.bre3s-conferences.org

Characterization of Polymer Microstructure

The microstructure of polymers derived from this compound significantly influences their physical and thermal properties. Several analytical techniques are employed to characterize these features.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for the qualitative analysis of polyacrylates, allowing for the identification of functional groups within the polymer structure. pstc.org For poly(this compound), the IR spectrum is characterized by specific absorption bands. The most prominent peaks are associated with the ester group. A strong absorption band for the carbonyl (C=O) stretching vibration is typically observed around 1730 cm⁻¹. Additionally, C-O stretching vibrations related to the ester linkage appear in the region of 1150-1250 cm⁻¹. The spectrum also shows C-H stretching and bending vibrations from the ethyl group and the polymer backbone. researchgate.net

Functional GroupCharacteristic Absorption Band (cm⁻¹)
C-H Stretch (Aliphatic) 2932 - 2977
C=O Stretch (Ester) ~1730
C-O Stretch (Ester) 1150 - 1250
Characteristic IR bands for polyacrylates. researchgate.net

IR spectroscopy is widely used in quality control and failure analysis due to its speed and suitability for routine analysis. pstc.org

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. hu-berlin.deeag.com For polymers, DSC is crucial for determining the glass transition temperature (Tg), which is a key characteristic defining the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

Poly(this compound) is known for its low glass transition temperature. DSC analysis shows that the Tg of poly(this compound) is typically in the range of -8°C to -24°C. wikipedia.org One study reported a glass transition temperature of -22°C for poly(this compound). researchgate.net This low Tg is indicative of the polymer's flexibility at room temperature.

Thermal PropertyTypical Value
Glass Transition Temperature (Tg) -8°C to -24°C
Data sourced from DSC analysis of poly(this compound). wikipedia.orgresearchgate.net

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. lcms.czagilent.com The method separates polymer molecules based on their size in solution. agilent.com Larger molecules elute from the chromatography column faster than smaller molecules.

GPC analysis provides several key parameters, including the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. The PDI gives an indication of the breadth of the molecular weight distribution. agilent.com For poly(this compound), GPC analyses have reported weight-average molecular weights in the range of 95,000 to 100,000 g/mol , often using toluene (B28343) as the solvent and polystyrene standards for calibration. sigmaaldrich.comscipoly.com

ParameterTypical Value
Weight-Average Molecular Weight (Mw) ~95,000 - 100,000 g/mol
Solvent/Mobile Phase Toluene
Calibration Standard Polystyrene
Data sourced from GPC analysis of poly(this compound). sigmaaldrich.comscipoly.com

This information is critical as the molecular weight distribution significantly impacts the mechanical and processing properties of the polymer. lcms.cz

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition characteristics of this compound polymers. This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides insights into the thermal degradation mechanisms of the polymer.

The thermal decomposition of poly(this compound) (PEA) and its copolymers typically occurs in distinct stages. The initial weight loss, often observed at lower temperatures, can be attributed to the evaporation of moisture or residual solvents. The primary decomposition of the polymer backbone occurs at higher temperatures. For instance, the weight loss of poly(thioacrylate)s above 300°C is ascribed to the decomposition of the polymers researchgate.net. In some cases, decomposition of thioester groups has been observed between 300-400°C, with the polymer backbone decomposition initiating at temperatures above 400°C researchgate.net.

The thermal stability of this compound-containing polymers can be influenced by their composition and molecular structure. For example, the incorporation of comonomers can alter the degradation profile. The heating rate during TGA is a critical parameter, as higher heating rates generally shift the decomposition to higher temperatures. A recommended heating rate for reproducible TGA results is often around 3.5°C/min, though faster or slower rates can be used for specific analyses researchgate.net.

Key parameters obtained from TGA curves include the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tmax), and the residual mass at the end of the analysis. These parameters are valuable for comparing the thermal stability of different polymer formulations.

Table 1: TGA Data for this compound-Based Polymers

Polymer System Tonset (°C) Tmax (°C) Residual Mass (%) Atmosphere
Poly(this compound) (PEA) ~300 Varies Varies Inert
Poly(thioacrylate) >316 (5% mass loss) >400 (backbone) Varies Inert

Note: The values in this table are approximate and can vary significantly based on the specific molecular weight, copolymer composition, and experimental conditions such as heating rate.

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is an indispensable tool for characterizing the surface topography and morphology of this compound polymers and their composites at the micro- and nanoscale pressbooks.pub. This technique provides high-resolution, three-dimensional images that reveal crucial information about the polymer's structure, which in turn influences its physical and mechanical properties pressbooks.pub.

SEM analysis is widely used to examine the morphology of various forms of this compound polymers, including films, fibers, and scaffolds. For instance, in tissue engineering applications, SEM can be used to visualize the porous structure of poly(this compound) scaffolds, which is vital for cell infiltration and tissue growth researchgate.net. The images can reveal details about pore size, shape, and interconnectivity researchgate.net.

In the context of polymer blends and composites, SEM is employed to understand the phase morphology and the dispersion of fillers or additives within the this compound matrix azom.com. For immiscible polymer blends, SEM can distinguish between the continuous and dispersed phases, providing insights into the degree of compatibility and interfacial adhesion azom.com. The morphology of electrospun fibers made from styrene-ethyl acrylate copolymers has been studied using SEM, revealing that the fiber uniformity is influenced by the monomer ratio researchgate.net.

Sample preparation for SEM is a critical step to ensure high-quality images. For polymer samples, this often involves coating the surface with a thin layer of a conductive material, such as gold, to prevent charge buildup from the electron beam mdpi.com. For the analysis of internal structures, samples may be cryo-fractured to expose a cross-section.

Table 2: Morphological Features of this compound Polymers Observed by SEM

Polymer System Morphological Features Observed Application/Research Focus
Poly(this compound) (PEA) scaffolds Porous structure, pore size and distribution Tissue engineering researchgate.net
Styrene-ethyl acrylate electrospun fibers Straight and uniform nanofibers Hydrophobic/hydrophilic materials researchgate.net
Acrylate/epoxy resin polymer-stabilized liquid crystals Polymer network microstructure, density Electro-optical devices mdpi.com

Synthesis and Derivatization of Ethyl Acrylate

Sustainable Production Routes for Ethyl Acrylate (B77674) and Related Monomers

The chemical industry is increasingly moving towards sustainable practices, with a significant focus on developing green production routes for high-volume chemicals like ethyl acrylate. This involves utilizing renewable feedstocks and optimizing catalytic processes to reduce environmental impact.

The conventional production of acrylates relies on the oxidation of petroleum-derived propylene. nih.gov However, a sustainable alternative is emerging through the use of bio-based feedstocks. The primary route for bio-based this compound involves the esterification of acrylic acid with bio-ethanol. cefic.orgniir.org

This bio-ethanol is derived from various renewable sources, including:

Sugarcane: A significant feedstock, particularly in regions like Brazil, where its conversion to bio-ethanol is energy-efficient. acs.org

Corn: Widely used in the United States for first-generation (1G) bio-ethanol production. acs.org

Grains and Agricultural Residues: Companies like BASF utilize sustainable bioethanol predominantly from European sources, using grain as a feedstock. basf.comrenewable-carbon.eu This includes lower-quality grains unsuitable for food or feed, as well as residues from starch production and molasses, ensuring no competition with the food supply chain. basf.comrenewable-carbon.euchemanalyst.combiomassafeiten.nl

The resulting bio-based this compound is chemically and technically identical to its fossil-based counterpart, allowing it to be a "drop-in" replacement in existing applications such as coatings, adhesives, and polymer dispersions. basf.comchemicalprocessing.com

A promising bio-based pathway to acrylates is the catalytic dehydration of alkyl lactates, which can be derived from the fermentation of biomass. nih.gov Lactic acid itself can self-polymerize, making alkyl lactates like methyl lactate (B86563) a more stable reactant for this process. nih.gov The reaction converts the alkyl lactate into the corresponding alkyl acrylate and acrylic acid.

Significant research has focused on developing efficient solid acid catalysts for this vapor-phase reaction:

Inorganic Salts and Hydroxyapatite: These catalysts can achieve high dehydration selectivity, with values reported as high as 93% for certain inorganic salts and 78% for hydroxyapatite, though often requiring high temperatures (above 350°C) for significant conversion. nih.govchemrxiv.org

Zeolites: Metal-exchanged zeolites, such as Na-FAU, can operate at lower temperatures (around 325°C) with nearly complete conversion, although initial dehydration selectivity was typically in the 50-70% range. chemrxiv.org

Modified Zeolites: Recent advancements using multifunctional amine modifiers, such as 1,2-Bis(4-pyridyl)ethane (12BPE) and 4,4′-trimethylenedipyridine (44TMDP), impregnated into Na-FAU zeolites have dramatically improved performance. This approach has achieved a dehydration selectivity of up to 96% and a total acrylate yield as high as 92%. nih.govchemrxiv.org

Calcium Phosphates: Catalysts based on calcium phosphates, such as a mixture of Ca₃(PO₄)₂ and Ca₂(P₂O₇), have also proven effective for the dehydration of methyl lactate, yielding high conversions and selectivity to acrylic acid. tandfonline.com

Performance of Various Catalysts in Alkyl Lactate Dehydration
Catalyst SystemReactantTemperatureReported Selectivity to AcrylatesReported Conversion
Inorganic SaltsAlkyl Lactate> 350°CUp to 93% nih.govchemrxiv.org> 70% nih.gov
HydroxyapatiteAlkyl Lactate> 350°CUp to 78% nih.govchemrxiv.org> 70% nih.gov
Na-FAU Zeolite (unmodified)Methyl Lactate~325°C50-70% chemrxiv.org~100% chemrxiv.org
Na-FAU with Amine Modifiers (44TMDP)Methyl Lactate300°C96% nih.govchemrxiv.org96% chemrxiv.org
Ca₃(PO₄)₂-Ca₂(P₂O₇)Methyl Lactate (50 wt%)400°C71% tandfonline.com95% tandfonline.com

The direct esterification of lactic acid with ethanol (B145695) is a primary route for producing ethyl lactate, a precursor that can then be further processed. researchgate.net This reaction is a reversible equilibrium process, and to achieve high yields, water, a byproduct, must be continuously removed to shift the equilibrium towards the product side. researchgate.netisca.me

The process typically involves:

Reactants: Lactic acid and ethanol. researchgate.net

Catalyst: A strong acid catalyst, such as sulfuric acid or an acid ion-exchange resin (e.g., Amberlyst 15), is used to accelerate the reaction rate. researchgate.netisca.menih.gov

Water Removal: Techniques like pervaporation are employed, using a hydrophilic membrane to selectively remove water from the reaction mixture. This method has been shown to push the yield of ethyl lactate beyond the normal thermodynamic equilibrium, enabling almost complete conversion of the lactic acid. researchgate.net

The transition from petrochemical to bio-based production of this compound represents a significant step towards sustainability in the chemical industry. While the final product is identical, the lifecycle and environmental impact differ substantially. basf.comchemicalprocessing.com Major producers like BASF and Arkema have begun shifting their portfolios to exclusively offer bio-based this compound. basf.combiomassafeiten.nlchemxplore.com

Comparison of this compound Production Routes
AttributePetrochemical ProductionBio-based Production
Primary FeedstockPropylene (from fossil fuels) nih.govBio-ethanol (from grains, sugarcane, biomass) cefic.orgacs.orgbasf.com
Feedstock RenewabilityNon-renewableRenewable
Product Carbon Footprint (PCF)Baseline~30% reduction compared to fossil-based EA basf.comrenewable-carbon.euchemanalyst.comchemxplore.com
Bio-based Content (¹⁴C-traceable)0%40% (when using bio-ethanol with fossil-derived acrylic acid) basf.comrenewable-carbon.euchemxplore.com
Product EquivalenceChemically and technically identical ("drop-in" solution) basf.combiomassafeiten.nlchemicalprocessing.com
Sustainability CertificationNot applicableCan be certified (e.g., ISCC PLUS, 'OK biobased') basf.combiomassafeiten.nljust-style.com

Novel Synthetic Approaches for this compound Derivatives

Beyond the direct synthesis of this compound, research is exploring the creation of novel derivatives from bio-based precursors, expanding the functionality and application range of acrylate chemistry.

Ethyl lactate acrylate (ELA) is a sustainable monomer derived from ethyl lactate, which itself is produced from renewable resources. worktribe.comacs.org This derivative incorporates the chiral and hydrolysable lactate group, offering unique properties for polymer synthesis. worktribe.com Several synthetic methods have been developed:

Reaction with Acryloyl Chloride: The most common laboratory method involves the reaction of ethyl lactate with acryloyl chloride in the presence of a base like triethylamine (B128534) (TEA). This approach yields the desired ethyl lactate acrylate with high purity after purification. nih.govacs.org

Esterification with Acrylic Acid: A greener alternative to using acryloyl chloride is the direct, acid-catalyzed esterification of ethyl lactate with acrylic acid. This method avoids the use of halogenated reagents and can produce high yields (>82%). nih.govacs.org

Use of Coupling Agents: To avoid the high temperatures that can cause premature polymerization, environmentally friendly coupling agents can be used. Propylphosphonic anhydride (B1165640) (T3P) has been successfully employed to facilitate the synthesis of ethyl lactate acrylate under milder conditions, achieving moderate yields (>60%). nih.govacs.org

The development of these derivatives opens pathways to new bio-based polymers, such as poly(ethyl lactate acrylate), which have potential applications in advanced materials. worktribe.comacs.org

Synthesis of Ethoxy this compound

The synthesis of ethoxy this compound isomers can be achieved through various chemical pathways, depending on the desired isomer. Methods have been developed for 1-ethoxythis compound, ethyl ethoxy acrylate, and 3-ethoxy this compound, each employing different starting materials and reaction conditions.

One patented method for synthesizing ethyl ethoxy acrylate involves a two-step process starting from ethyl acetate (B1210297) and sodium ethoxide in a toluene (B28343) solvent. google.com Initially, these reactants are treated with carbon monoxide under pressure to form a formyl ethyl acetate sodium salt suspension. google.com This intermediate is then reacted with ethanol in the presence of hydrogen chloride and carbon dioxide gas, also under pressure, to yield the final product, ethyl ethoxy acrylate. google.com This approach is noted for its short reaction process, minimal byproducts, and high yield, utilizing inexpensive and readily available raw materials. google.com

A different synthetic route is employed for 3-ethoxy this compound. google.com This process begins with the slow, dropwise addition of vinyl ethyl ether to trichloroacetyl chloride. google.com After a reaction period, low-boiling-point byproducts are removed via distillation under reduced pressure. google.com An organic base, such as triethylamine or diisopropylethylamine, and ethanol are then added, followed by another reaction and filtration step. google.com Finally, an acid catalyst like potassium bisulfate is introduced, and the mixture is heated under a nitrogen stream to complete the reaction, with the final product obtained through reduced pressure distillation. google.com The yield for this method is reported to be over 80%. google.com

For 1-ethoxythis compound (EEA), the synthesis can be performed via the reversible addition-fragmentation chain transfer (RAFT) polymerization process. acs.org This controlled polymerization technique allows for the creation of well-defined polymers. acs.org The deprotection of the resulting poly(1-ethoxythis compound) can be achieved through a simple heating step to yield poly(acrylic acid). acs.orgresearchgate.net

Table 1: Synthesis Methods for Ethoxy this compound Isomers

Target CompoundStarting MaterialsKey Reagents/CatalystsReported Yield/PuritySource
Ethyl Ethoxy AcrylateEthyl acetate, Sodium ethoxide, EthanolToluene, Carbon monoxide, HCl, CO₂High yield google.com
3-Ethoxy this compoundTrichloroacetyl chloride, Vinyl ethyl ether, EthanolTriethylamine or Diisopropylethylamine, Potassium bisulfate80-84% yield, ~98% purity google.com
1-Ethoxythis compound1-Ethoxythis compound (monomer for polymerization)Azobis(isobutyronitrile) (AIBN), 2-Cyano-2-butyl dithiobenzoate (CBDB)Not specified for monomer synthesis, but polymerization is controlled acs.org

Functionalization of this compound for Specific Applications

This compound is a versatile monomer that can be functionalized or copolymerized to tailor the properties of the resulting polymers for a wide range of specific applications, including adhesives, coatings, plastics, and textiles. adityadyechem.comwikipedia.orgpenpet.com The functionalization strategy often involves copolymerization with other monomers to impart desired characteristics such as flexibility, adhesion, and resistance. wikipedia.orggantrade.com

Copolymerization for Enhanced Properties: this compound is frequently used in emulsion polymerization to create latex emulsions for water-based paints and adhesives, where it provides good adhesion and flexibility. adityadyechem.com Its copolymers with ethene (ethylene-ethyl acrylate copolymers) are suitable as adhesives and polymer additives. wikipedia.org When copolymerized with butyl acrylate, it can produce a slightly harder finish in coatings. gantrade.com For pressure-sensitive adhesives, 2-ethylhexyl acrylate is a common comonomer. wikipedia.orgwikipedia.org In the textile industry, this compound is used in finishing processes to give fabrics properties like water repellency and improved softness. adityadyechem.com The incorporation of this compound into copolymers enhances weathering characteristics, UV stability, and oil resistance. gantrade.com

Modification for Advanced Coatings and Adhesives: Functionalization can create materials for more advanced applications. For instance, zwitterionic polymer coatings with antifouling properties can be synthesized using monomers like 2-(dimethylamino)this compound (DMAEA). arxiv.org These nitrogen-containing polymers are derivatized to create zwitterionic surfaces that resist biofouling. arxiv.org Another advanced application involves modifying cellulose (B213188) nanocrystals (CNCs) with 2-carboxythis compound. frontiersin.org This modification improves the mechanical and adhesive properties of CNCs when used as a reinforcing material in epoxy resin systems. frontiersin.org The resulting composite materials show significantly enhanced shear strength. frontiersin.org

Crosslinking and Derivatization: this compound can act as a crosslinking agent in the production of durable polymers, improving the material's strength and thermal stability. adityadyechem.com It is also a key reactant for producing other specialty acrylates through transesterification. wikipedia.org For example, reaction with higher alcohols can yield specific acrylates like cyclohexyl acrylate, which is used for automotive clear lacquers, or 2-hydroxythis compound, which can be crosslinked to form gels. wikipedia.org In another approach, emulsion polymerization of this compound in the presence of functionalized silica (B1680970) particles leads to reinforced polymer films with mechanical properties similar to vulcanized elastomers. capes.gov.br The functionalization can be achieved using agents like 3-(trimethoxysilyl)propyl methacrylate (B99206), which helps covalently bond the polymer to the silica particles. capes.gov.br

Table 2: Functionalization of this compound and Applications

Functionalization Method / ComonomerResulting Property EnhancementSpecific ApplicationSource
Copolymerization with Butyl AcrylateIncreased hardness, flexibility, tackWater-based adhesives, latex paints, coatings adityadyechem.comgantrade.com
Copolymerization with EtheneImproved adhesionAdhesives, polymer additives wikipedia.org
Copolymerization with (Meth)acrylic AcidpH-responsive thickeningAlkali Soluble Emulsion (ASE) and HASE rheology modifiers gantrade.com
Derivatization with 2-(dimethylamino)this compound (DMAEA)Zwitterionic surface, antifoulingAntifouling coatings arxiv.org
Grafting with 2-carboxythis compoundImproved interfacial adhesion, mechanical strengthReinforced epoxy resin adhesives frontiersin.org
Transesterification with 2-ethylhexanolModified adhesive propertiesPressure-sensitive adhesives wikipedia.orgwikipedia.org
Transesterification with CyclohexanolHigh-gloss, durable finishAutomotive clear lacquers wikipedia.org
Emulsion polymerization with functionalized silicaEnhanced mechanical strength and elasticityReinforced polymer films capes.gov.br

Advanced Applications of Ethyl Acrylate Polymers and Copolymers in Specialized Fields

Biomedical and Healthcare Applications

The unique properties of ethyl acrylate (B77674), when polymerized and combined with natural polymers, have opened up a wide range of advanced applications in the biomedical and healthcare sectors. These hybrid materials often exhibit enhanced biocompatibility, mechanical strength, and tailored degradation profiles, making them suitable for sophisticated medical uses.

Gelatin-ethyl acrylate hybrid polymers are synthetic materials created by combining gelatin, a natural biopolymer, with ethyl acrylate monomers. ontosight.ai This process results in a hybrid material with improved characteristics compared to either component alone, including enhanced mechanical properties and biocompatibility, making them promising for various biomedical applications. ontosight.aipreprints.org

The synthesis of gelatin-ethyl acrylate hybrid polymers can be achieved through several methods, with free radical polymerization being a common and effective approach. ontosight.aiijpsonline.com In this process, a water-soluble initiator, such as potassium persulfate, is used to generate free radicals in an aqueous solution of gelatin. psu.edunih.gov These free radicals initiate the polymerization of this compound monomers, which are introduced into the gelatin solution. psu.edu The growing poly(this compound) chains can then graft onto the gelatin backbone, forming a copolymer. psu.edu

The reaction is typically carried out under controlled temperature and an inert atmosphere to prevent unwanted side reactions. psu.edu The resulting product is a graft copolymer where poly(this compound) side chains are attached to the gelatin protein backbone. psu.edu The properties of the final hybrid polymer, such as the number and length of the grafted chains, can be controlled by adjusting the reaction conditions, including the concentrations of gelatin, this compound, and the initiator, as well as the reaction time and temperature. psu.edu

Table 1: Example of Reaction Conditions for Gelatin-g-Poly(this compound) Synthesis

ParameterValue
Gelatin Concentration10 g / 200 mL water
This compound Concentration10 g
Initiator (Potassium Persulfate)0.54 g
Temperature40°C
AtmosphereNitrogen
This table presents a sample set of conditions for the synthesis of gelatin-grafted-poly(this compound) copolymers via free radical polymerization. psu.edu

Proof of successful grafting is often confirmed through analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows characteristic absorption bands for both the amide groups of gelatin and the ester carbonyl groups of poly(this compound). psu.edu

A significant advantage of creating gelatin-ethyl acrylate hybrid polymers is the substantial improvement in their mechanical properties compared to pure gelatin. ontosight.aipreprints.org Gelatin itself, while biocompatible and biodegradable, often suffers from poor mechanical strength and thermal stability, limiting its use in applications requiring structural integrity. mdpi.comelspub.com The incorporation of poly(this compound) enhances the strength, elasticity, and durability of the material. ontosight.ai For instance, films made from a copolymer of 50% gelatin, 48% this compound, and 2% divinyl benzene (B151609) have demonstrated significantly greater flexibility, especially at low humidity, and resistance to dissolving in hot water compared to untreated gelatin. google.com

The mechanical properties of these hybrid hydrogels can be finely tuned by altering the composition and crosslinking density. preprints.orgresearchgate.net For example, increasing the concentration of a crosslinking agent can lead to a denser structure with smaller pore sizes, which in turn affects the swelling ratio and mechanical strength. researchgate.net This tunability allows for the creation of materials that can mimic the mechanical characteristics of specific biological tissues. preprints.org

Biocompatibility is a critical factor for any material intended for medical use. Gelatin is inherently biocompatible, non-toxic, and has low antigenicity. mdpi.commdpi.com The combination with poly(this compound) in the form of a hybrid polymer generally maintains good biocompatibility. ontosight.aipreprints.org Studies have shown that these hybrid materials can support cell adhesion, growth, and proliferation, which is essential for applications in tissue engineering and wound healing. researchgate.netacs.org For example, hydrogel films composed of gelatin and waterborne polyurethane (a material with similar acrylate functionalities) have demonstrated the ability to support the growth and proliferation of fibroblast and keratinocyte cells. researchgate.net

Table 2: Comparison of Mechanical Properties

MaterialKey Mechanical Property Enhancements
Gelatin-Ethyl Acrylate Hybrid Polymer Increased flexibility, strength, and durability. ontosight.aigoogle.com Resistance to dissolution at elevated temperatures. google.com
Pure Gelatin Poor mechanical strength and thermal stability. mdpi.comelspub.com
This table highlights the general improvements in mechanical properties observed in gelatin-ethyl acrylate hybrid polymers compared to pure gelatin.

The enhanced mechanical properties and biocompatibility of gelatin-ethyl acrylate hybrid polymers make them highly suitable for use in wound dressings, implants, and surgical sealants. ontosight.aicambridge.org

As wound dressings , these materials can provide a moist environment conducive to healing, absorb wound exudate, and offer a protective barrier against infection. mdpi.comcambridge.orgfrontiersin.org The porous structure of hydrogels made from these hybrid polymers can facilitate the exchange of gases and nutrients while supporting cell migration and proliferation. mdpi.comacs.org The blending of gelatin with synthetic polymers like poly(this compound) results in hydrogels with excellent mechanical performance, which is beneficial for easy handling and application during wound care. mdpi.com

In the context of implants , the tunable mechanical properties of gelatin-ethyl acrylate copolymers are a significant advantage. ontosight.aipreprints.org The ability to match the stiffness and elasticity of the surrounding tissue can improve the integration of the implant and reduce mechanical mismatch that can lead to inflammation or implant failure.

As surgical sealants , these hybrid polymers can be designed to adhere to wet tissues and form a strong, flexible seal to prevent leakage of air or fluids. acs.orgmdpi.com For example, hydrogel adhesives composed of poly(acrylic acid) and biodegradable polymers like gelatin have been shown to effectively seal leaks in porcine tissues. acs.org Photochemically crosslinked gelatin-based sealants have demonstrated high adhesive strength and elasticity, effectively sealing defects in various tissues. mdpi.com

Gelatin-ethyl acrylate hybrid polymers are effective platforms for drug encapsulation and controlled release. ontosight.ainih.gov The hydrogel network can entrap drug molecules, protecting them from degradation and allowing for their sustained release over time. nih.govnih.gov

The release kinetics can be controlled by modulating the properties of the hydrogel, such as the crosslinking density and the ratio of gelatin to poly(this compound). nih.gov A higher crosslinking density generally leads to a smaller mesh size within the hydrogel, which can slow down the diffusion and release of the encapsulated drug. nih.gov This tunability is crucial for developing drug delivery systems that can provide a therapeutic dose over a desired period. researchgate.netnih.gov

These systems have been investigated for the delivery of a wide range of therapeutic agents, including anticancer drugs, anti-inflammatory agents, and growth factors. nih.govnih.gov For example, gelatin methacryloyl (GelMA), a derivative of gelatin, has been used to create hydrogels for the sustained local delivery of the anticancer drug paclitaxel, demonstrating up to 75% cumulative release over three months. nih.gov The encapsulation efficiency can also be very high; for instance, GelMA-based systems have shown up to 96% encapsulation efficiency for Abraxane®, a form of paclitaxel. nih.gov

The use of these hybrid polymers can help to localize drug delivery to a specific site, minimizing systemic side effects and enhancing therapeutic efficacy. researchgate.netnih.gov

In the field of tissue engineering, the goal is to create scaffolds that can support cell growth and guide the formation of new tissue. researchgate.netrsc.org Gelatin-ethyl acrylate hybrid polymers are excellent candidates for tissue engineering scaffolds due to their biocompatibility, biodegradability, and tunable physical properties. ontosight.ainih.gov

These scaffolds can mimic the natural extracellular matrix (ECM), providing a supportive environment for cells to attach, proliferate, and differentiate. rsc.orgnih.gov The presence of gelatin provides cell-binding sites, while the poly(this compound) component contributes to the mechanical stability of the scaffold. ontosight.aipreprints.org The porous structure of these scaffolds is also beneficial, as it allows for cell infiltration and the transport of nutrients and waste products. mdpi.comresearchgate.net

Researchers have explored the use of these hybrid scaffolds for the regeneration of various tissues, including bone, cartilage, and skin. rsc.orgnih.gov For example, multicomponent hydrogel scaffolds of poly(acrylic acid-2-hydroxy ethyl methacrylate)/gelatin have been investigated for tissue engineering applications, showing high cell viability (over 92%) and supporting cell proliferation. researchgate.net The compressive modulus of these scaffolds can be adjusted, for instance, from 203 kPa down to 11.6 kPa, by varying the monomer ratio, demonstrating the tunability of their mechanical properties to suit different tissue types. researchgate.net

pH-Dependent Acrylate-Derivative Polyelectrolytes

Polymers derived from this compound, when copolymerized with monomers containing ionizable groups like acrylic acid, form pH-responsive polyelectrolytes. atlantis-press.comresearchgate.net These "smart" polymers exhibit significant changes in their structure and properties in response to variations in environmental pH. researchgate.netmdpi.com

Detailed Research Findings: The behavior of these polyelectrolytes is governed by the ionization of their functional groups. For instance, copolymers of methacrylic acid and this compound demonstrate a distinct titration curve with a plateau at low salt concentrations. acs.org This phenomenon is attributed to electrostatic interactions and does not necessarily involve a major conformational change of the polymer chains. acs.org In acidic conditions, carboxyl groups are protonated, leading to a compact, globular polymer structure. osti.gov As the pH increases, these groups deprotonate, causing electrostatic repulsion between the charged sites and resulting in an extended, swollen polymer chain. osti.gov This transition from a collapsed to an expanded state is a key feature of their pH-responsive nature.

Research has shown that the swelling properties and cycle characteristics of materials like poly(acrylic acid-co-ethyl acrylate) are highly sensitive to pH, making them suitable for controlled substance release in specific pH ranges. atlantis-press.com For example, hydrogels composed of 2-(dimethylamino)ethyl methacrylate (B99206) and 2-hydroxythis compound have demonstrated significantly higher drug release at a low pH (1.2) compared to a neutral pH (7.4), highlighting their potential for targeted drug delivery. tandfonline.com Similarly, composite particles of mesoporous Fe3O4/SiO2/poly(2-carboxythis compound) act as microcapsules with a pH-responsive gate, allowing for the controlled release of bioactive molecules in alkaline environments. rsc.org

The table below summarizes the pH-responsive behavior of some acrylate-derivative polyelectrolytes.

Polymer SystempH-Responsive BehaviorPotential Application
Poly(acrylic acid-co-ethyl acrylate) (PAE)Sensitive to pH changes, with excellent cycle performance for controlling drug delivery in the pH range of 10 to 11. atlantis-press.comControlled release of rebar inhibitors in alkaline conditions. atlantis-press.com
Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)-based copolymersMicelles form at physiological pH (7.4) and can be triggered to release their contents at the lower pH found in tumor environments (4.5–5.0). nih.govTargeted anticancer drug delivery. nih.gov
Poly(methacrylic acid-co-ethyl acrylate)Exhibits a plateau in its titration curve at low salt concentrations due to electrostatic effects. acs.orgDrug delivery systems. researchgate.net

Applications in Ophthalmology (e.g., Contact Lenses)

This compound copolymers are utilized in ophthalmology, particularly in the fabrication of contact lenses. The properties of these polymers can be tailored to meet the specific requirements of ophthalmic devices, such as optical clarity, flexibility, and biocompatibility.

Detailed Research Findings: One of the key functionalities of this compound derivatives in this field is their use as UV blocking agents. For instance, 2-(4-Benzoyl-3-hydroxyphenoxy)this compound is a compound incorporated into contact lenses to protect the eye from harmful ultraviolet radiation. sigmaaldrich.com The ability of this compound to be copolymerized with a variety of other monomers allows for the fine-tuning of properties like oxygen permeability and wettability, which are critical for contact lens comfort and eye health.

Orthopedic Applications (e.g., Bone Cement)

In the field of orthopedics, this compound is a component in the formulation of acrylic bone cements, which are widely used for the fixation of joint prostheses. scispace.commdpi.com

Detailed Research Findings: Acrylic bone cements are typically composed of a powder and a liquid phase that are mixed to form a dough that hardens in situ. The solid phase often consists of poly(methyl methacrylate) (PMMA) beads and an initiator, while the liquid phase contains methyl methacrylate (MMA) monomer and an accelerator. scispace.com this compound (EA) can be included as a comonomer in the solid phase to modify the properties of the resulting cement. scispace.com

The table below presents the composition of a liquid phase for an acrylic bone cement formulation.

ComponentFunction
Methyl methacrylate (MMA)Primary monomer
2-(diethylamino) this compound (DEAEA)Comonomer
N,N-dimethyl p-toluidine (B81030) (DMPT)Accelerator

Source: mdpi.com

Advanced Materials and Coatings

The versatility of this compound extends to the creation of advanced materials and high-performance coatings for a multitude of industrial applications.

Adhesives and Sealants

This compound is a fundamental component in the formulation of a wide array of adhesives and sealants. cchemport.comalphachem.biz Polymers based on this compound are valued for their strong adhesion to various substrates, flexibility, and resistance to weathering. alphachem.bizgantrade.com

Detailed Research Findings: The major application for this compound is in acrylic copolymers used in water-based adhesives, particularly pressure-sensitive adhesives (PSAs). gantrade.com The polarity of the this compound unit contributes to improved adhesive and binding properties on polar surfaces. gantrade.com this compound is often copolymerized with other monomers, such as vinyl acetate (B1210297), to produce adhesives with specific performance characteristics. atamanchemicals.com The resulting copolymers are used in industries ranging from packaging and construction to automotive assembly. alphachem.bizadityadyechem.com For instance, ethylene-co-ethyl acrylate copolymers are used in hot melt adhesives. gantrade.com The inclusion of this compound in adhesive formulations enhances properties such as tack, peel strength, and shear resistance. gantrade.com

Property Enhanced by this compoundBenefit in Adhesives and Sealants
Adhesion alphachem.bizStrong bonding to a wide range of surfaces. alphachem.biz
Flexibility gantrade.comDurability and resistance to cracking.
Weather Resistance alphachem.bizSuitable for outdoor applications. alphachem.biz
Tack gantrade.comImmediate holding power in pressure-sensitive adhesives.

Textile and Paper Coatings

This compound-based polymers are extensively used to coat textiles and paper, imparting a range of functional properties. atamanchemicals.comepa.gov These coatings can enhance the durability, appearance, and performance of the base materials. adityadyechem.com

Detailed Research Findings: In the textile industry, this compound copolymers are used as finishing agents to provide properties like water repellency, stain resistance, and improved softness. adityadyechem.commaglobalresources.com They are also used in the production of acrylic fibers, which are valued for their softness and warmth. cchemport.com For paper coatings, these polymers improve printability, moisture resistance, and grease resistance. cchemport.com Emulsion polymers containing this compound are common in both textile and paper coating applications due to their excellent film-forming properties and adhesion. alphachem.biz

Leather Finish Resins

The leather industry utilizes this compound polymers in finishing resins to protect and enhance the quality of leather goods. atamanchemicals.comepa.gov

Detailed Research Findings: this compound-based resins form a protective, flexible film on the leather surface. atamanchemicals.com This coating improves the leather's resistance to abrasion, water, and staining, thereby increasing its durability. adityadyechem.com These finishes can also be used to modify the gloss and feel of the leather, contributing to the final aesthetic of products such as shoes, bags, and upholstery. adityadyechem.com Specifically, they are used in finishes for nubuck and suede. atamanchemicals.com

Pigment Printing Binders

In the textile industry, binders are crucial for adhering pigments to fabric surfaces. This compound-based polymers are frequently employed as binders in pigment printing due to their excellent film-forming properties, adhesion, and durability. sciencepub.nethilarispublisher.com These binders are typically aqueous polymer dispersions, with solid contents around 40-50%, and are valued for their ability to create a three-dimensional network that encapsulates the pigment particles and mechanically holds them on the textile substrate. hilarispublisher.comtextilefocus.com

The effectiveness of a binder is determined by its chemical composition and the properties of the resulting polymer film. Copolymers of this compound are often used to enhance specific characteristics. For instance, copolymerizing this compound with butyl acrylate can improve the physical and mechanical properties of the binder, leading to better color yield and fastness properties on the printed fabric. sciencepub.netresearchgate.net The addition of functional monomers like acrylic acid or methacrylic acid can further modify the binder's performance. sciencepub.netresearchgate.net

Research has shown that the choice of comonomers significantly impacts the final properties of the printed fabric. For example, in a study comparing different styrene-acrylic binders, this compound-styrene (EA) copolymers were prepared via emulsion copolymerization. asianpubs.org While these binders demonstrated good performance, other comonomers like methyl methacrylate (MMA) in combination with styrene (B11656) were found to yield higher color strength (K/S values) and excellent fastness properties. asianpubs.org

The crockfastness, or resistance to rubbing, of a pigment print is a critical quality parameter. This property is influenced by both the mechanical strength of the binder and its adhesion to the fabric. tandfonline.com On cotton fabrics, the tensile properties of the binder film are a key determinant of crockfastness, with this compound copolymers often showing superior performance. tandfonline.com However, on smoother surfaces like polyester, adhesion becomes the more critical factor, and copolymers like butyl acrylate may provide better results due to their lower surface energy and polarity. tandfonline.com

To address environmental concerns and improve performance, research has focused on developing eco-friendly and high-performance binders. One approach involves the synthesis of water-based pigment printing binders using a combination of monomers including acrylonitrile, this compound, and butyl acrylate, which are then mixed with a pyrolysis-closed polyurethane crosslinking agent. google.com This results in a binder that cures at low temperatures and exhibits excellent dry and wet rubbing fastness. google.com

Table 1: Example of a Pigment Printing Binder Formulation

ComponentPurpose
This compoundPrimary monomer, provides adhesion and film formation. sciencepub.net
Butyl AcrylateComonomer, enhances softness and flexibility. researchgate.net
Acrylic AcidFunctional monomer, improves adhesion and crosslinking. sciencepub.net
AcrylonitrileComonomer, increases toughness and durability of the film. google.com
Polyurethane Crosslinking AgentEnhances fastness properties. google.com

This table is for illustrative purposes and specific formulations may vary.

Heat Resistant and Anti-ballistic Glass

While direct applications of this compound in the bulk composition of heat-resistant and anti-ballistic glass are not its primary use, copolymers containing this compound play a role in the broader field of transparent materials and safety glass. Poly(methyl methacrylate) (PMMA), often referred to as acrylic glass, is a lightweight and shatter-resistant alternative to traditional glass. wikipedia.org Copolymers of methyl methacrylate and this compound are used to modify the properties of PMMA. alfa-industry.com

The incorporation of this compound into a PMMA matrix can enhance its properties. Poly(methyl methacrylate-co-ethyl acrylate) is a transparent solid that can be used in applications requiring good light transmission and stability, such as in transparent window glass and covers for vehicles. alfa-industry.com The presence of this compound can improve the flexibility and impact resistance of the material, which are desirable characteristics for safety applications.

Novel Polymer Architectures and Functional Materials

The versatility of this compound as a monomer allows for its use in creating a variety of advanced polymer architectures with tailored properties. These include block and random copolymers, interpenetrating polymer networks, and materials designed for specific interactions with other substances.

Polyacrylate-based materials are known for their use as adhesives, but their inherent toughness can be relatively low compared to other polymers. mdpi.com To address this, researchers have focused on enhancing the toughness of polyacrylates through copolymerization. Both block and random copolymerization of this compound with other monomers can lead to materials with significantly improved mechanical properties. mdpi.com

For example, copolymerizing ethylene (B1197577) with this compound results in ethylene-ethyl acrylate (EEA) copolymers. These materials exhibit a unique combination of flexibility, toughness, and resistance to heat and oil. ontosight.ai The properties of EEA copolymers can be fine-tuned by adjusting the ratio of ethylene to this compound. ontosight.ai Increasing the this compound content generally leads to a more polar polymer with a lower glass transition temperature, resulting in greater flexibility and elasticity. ontosight.ai These copolymers are used to modify other plastics, enhancing their impact resistance and processability. ontosight.ai

The toughness of polyacrylate networks can also be influenced by the alkyl ester chain length of the acrylate monomer. In a study comparing networks made from mthis compound (MA), this compound (EA), and butyl acrylate (BA), the MA-based network exhibited significantly higher fracture energy. mdpi.com This was attributed to its higher glass transition temperature, which was closer to room temperature. mdpi.com While poly(this compound) networks were less tough than their mthis compound counterparts in this study, the research highlights the principle that toughness can be manipulated through careful monomer selection and copolymerization strategies. mdpi.com

Table 2: Comparison of Fracture Energy in Polyacrylate Networks

Polymer NetworkApproximate Fracture Energy (J/m²)
Poly(mthis compound)~1000
Poly(this compound)~100
Poly(butyl acrylate)~10

Data adapted from a study on the effects of alkyl ester chain length on toughness. mdpi.com

Interpenetrating polymer networks (IPNs) are a class of materials where two or more cross-linked polymer networks are synthesized in the presence of each other. This creates a structure where the polymer chains are physically entangled but not chemically bonded to each other. researchgate.net this compound is a common component in the synthesis of IPNs, often forming one of the constituent networks.

In one example, IPNs were created from castor oil-based polyurethanes and poly(this compound). capes.gov.br Liquid prepolymers of polyurethane were reacted with a mixture of this compound and a crosslinker to form tough, transparent films. capes.gov.br These IPNs exhibited good resistance to chemical reagents and a range of mechanical properties that could be tailored by the composition of the networks. capes.gov.br

Another well-studied IPN system involves poly(this compound) (PEA) and poly(methyl methacrylate) (PMMA). researchgate.netcapes.gov.br By synthesizing these two networks sequentially, materials with a complex two-phase morphology can be created. researchgate.net The viscoelastic properties of these IPNs, such as their creep behavior, show a broad transition region, suggesting a near continuum of phase compositions within the material. researchgate.net This intricate structure can lead to materials with a unique combination of properties, drawing from both the rubbery nature of PEA and the glassy nature of PMMA. researchgate.net

The synthesis of novel full acrylic IPNs composed of poly(ethyl-hexyl acrylate) and poly(butyl acrylate) has also been explored, demonstrating that the physical properties are heavily influenced by the monomer quantities and the degree of crosslinking. tandfonline.com

The use of supercritical carbon dioxide (scCO2) as a foaming agent for polymers has gained significant attention as an environmentally friendly alternative to traditional chemical blowing agents. researchgate.netresearchgate.net this compound rubbers are among the various types of elastomers that have been studied for their behavior in the presence of scCO2. researcher.lifefinechem-mirea.ru

The process involves saturating the rubber with scCO2 at high pressure, causing the polymer to swell. A subsequent rapid drop in pressure then causes the dissolved CO2 to nucleate and form a porous, foamed structure within the rubber. researcher.lifefinechem-mirea.ru The study of the swelling kinetics of rubbers in scCO2 is crucial for controlling the final porous structure of the foamed material. researchgate.netresearchgate.net

Research has established experimental curves for the swelling kinetics of various rubbers, including ethylene acrylate rubber, in scCO2. researcher.lifefinechem-mirea.ru It has been found that the equilibrium swelling degree of the rubber depends on its chemical nature and is directly proportional to the diffusion coefficient of CO2 within the polymer. researcher.lifefinechem-mirea.ru The swelling also increases with increasing temperature and pressure. researcher.lifefinechem-mirea.ru

Interestingly, the equilibrium swelling degree does not necessarily correlate with the solubility parameters of the rubbers. researcher.lifefinechem-mirea.ru Regardless of the extent of swelling, all studied rubbers, including ethylene acrylate, were found to foam intensively upon a sharp pressure drop, resulting in pores with sizes in the tens of microns. researcher.lifefinechem-mirea.ru This is significantly smaller than the pores typically formed using chemical blowing agents. researcher.lifefinechem-mirea.ru

The diffusion coefficients of scCO2 in rubbers of different chemical natures have been determined, providing valuable data for optimizing the foaming process. researcher.lifefinechem-mirea.ru This research into the interaction between this compound-based rubbers and scCO2 is paving the way for the development of microcellular elastomeric materials with controlled porous structures for a variety of applications. researchgate.netresearchgate.netresearcher.life

Toxicological and Ecotoxicological Research on Ethyl Acrylate

Environmental Fate and Ecotoxicity

When released into the environment, the majority of ethyl acrylate (B77674) is expected to partition to the atmosphere due to its volatility. chemicalbook.comcedre.fr In the air, it undergoes photochemical degradation with a half-life of a few days. arkema.comchemicalbook.com If released into water, it is not expected to persist, as it biodegrades rapidly and can also volatilize into the air. arkema.comchemicalbook.com The hydrolysis half-life for ethyl acrylate at 25°C and pH 7 has been reported to be 3.5 years. epa.gov

This compound has a low potential for bioaccumulation in the food chain. arkema.comchemicalbook.com This is due to its relatively low octanol-water partition coefficient (log Kow of 1.18) and rapid metabolism in biological systems. arkema.comchemicalbook.com It is also not expected to bind significantly to soil or sediment. arkema.com

In terms of ecotoxicity, this compound is considered toxic to aquatic life on an acute basis and harmful with long-lasting effects. arkema.com

Table 3: Ecotoxicity of this compound to Aquatic Organisms

Organism Type Effect Concentration Source
Fish and Invertebrates Acute Toxicity (LC50 or EC50) 1.1 to 8.2 mg/L nih.gov

Environmental Release and Distribution Pathways

This compound may be released into the environment through stack or fugitive emissions and in wastewater during its production and use. nih.govepa.gov Due to its high volatility and moderate to high Henry's Law constant, the primary environmental compartment for this compound is the atmosphere. arkema.comcanada.ca A theoretical distribution model calculated that approximately 89.9% of this compound released into the environment will enter the atmosphere, with the remainder partitioning to the water phase and a negligible amount to the soil. ecetoc.org

When released into water, a portion of this compound will evaporate rapidly. cedre.fr The time for half of a given quantity to evaporate ranges from a few hours in a river to around three days in a pool. cedre.fr The substance is soluble in water, and the portion that dissolves is subject to biodegradation. cedre.frpetrochemistry.eu In soil, this compound is expected to have high to very high mobility, indicating a potential for leaching. epa.gov However, its persistence in soil is limited by rapid biodegradation and volatilization. arkema.com It is not expected to bind significantly to soil or sediment due to its low adsorption coefficient. arkema.com

Estimated Environmental Distribution of this compound

Environmental CompartmentEstimated Percentage of DistributionPrimary Processes
Atmosphere~89.9%Volatilization
Water~10%Dissolution, Volatilization, Biodegradation
Soil/SedimentNegligibleHigh mobility, Volatilization, Biodegradation

Abiotic and Biodegradation Studies

This compound is not expected to persist in the environment as it undergoes rapid abiotic and biotic degradation. arkema.com In the atmosphere, the substance is degraded by photochemical reactions with hydroxyl radicals and ozone. cedre.frepa.gov The atmospheric half-life, considering the combined effect of these reactions, has been estimated to be as short as 6.5 hours. epa.gov

The compound is considered to be readily biodegradable. arkema.comecetoc.orgcedre.fr Studies have demonstrated significant microbial degradation in aquatic environments. One study measured aerobic biodegradation at 57% after 28 days using the Ministry of International Trade and Industry (MITI) Test (OECD 301 D). cedre.fr Another report indicated a biochemical oxygen demand (BOD5) to chemical oxygen demand (COD) ratio of 0.74, signifying that it is easily biodegraded. cedre.fr In seawater, aerobic biodegradation was measured at 53% after 20 days. cedre.fr This rapid biodegradation in aquatic systems and sewage treatment plants minimizes its persistence. arkema.competrochemistry.eu

Bioaccumulation Potential in Aquatic Organisms

Research indicates that this compound has a low potential for bioaccumulation in the food chain. arkema.competrochemistry.eu This is supported by its low octanol-water partition coefficient (log Kow = 1.18 at 25°C), which suggests it is unlikely to accumulate in the fatty tissues of organisms. arkema.com Calculated bioconcentration factor (BCF) values of 2 and 6 further suggest that bioaccumulation in aquatic organisms will not be significant. epa.gov Therefore, this compound is not considered to be bioaccumulative. cedre.fr

Aquatic Ecotoxicity Studies

This compound exhibits a moderate to high potential for toxicity to aquatic organisms in acute exposure scenarios. arkema.comcanada.ca

Specific toxicity data for this compound on Escherichia coli and Aliivibrio fischeri were not available in the reviewed literature. However, research on the broader category of acrylates has shown effects on bacteria. For instance, one study on acrylate, the parent compound, found that it inhibited the growth of Escherichia coli, with greater sensitivity observed under anaerobic conditions. nih.gov While this compound is known to biodegrade rapidly in wastewater treatment plants, which relies on microbial activity, high concentrations could potentially disrupt these processes. arkema.com

Specific ecotoxicity data for this compound on the vascular plant Spirodela polyrhiza were not found in the reviewed scientific literature. However, studies on other aquatic primary producers, such as green algae, indicate a potential for toxicity. A 72-hour study on the green algae Desmodesmus subspicatus determined an ErC50 (the concentration causing a 50% reduction in growth rate) of 5.28 mg/L. sigmaaldrich.com

This compound is toxic to aquatic invertebrates. For the water flea Daphnia magna, chronic toxicity studies have established a No Observed Effect Concentration (NOEC) for reproduction rate at 0.136 mg/L. sigmaaldrich.com Acute toxicity data is also available for this species. Specific toxicity data for the fairy shrimp Thamnocephalus platyurus was not available in the reviewed literature.

Acute and Chronic Ecotoxicity of this compound to Daphnia magna

EndpointValue (mg/L)Exposure DurationReference
Chronic NOEC (Reproduction)0.136- sigmaaldrich.com
Influence of Concentration Levels on Ecotoxicological Effects

The ecotoxicological impact of this compound on aquatic organisms is directly correlated with its concentration in the aquatic environment. Research indicates that this compound exhibits moderate to high potential for toxicity to aquatic life. canada.caeuropa.eu Acute toxicity is typically measured by the concentration that is lethal to 50% of a test population (LC50) over a short period (e.g., 96 hours), or the concentration that causes a specific effect in 50% of the population (EC50).

Studies have determined specific toxicity thresholds for various aquatic species. For fish, a 96-hour LC50 for Oryzias latipes (medaka) has been recorded at 1,160 µg/L, while for Pimephales promelas (fathead minnow), the 96-hour flow-through LC50 ranges from 2.31 to 2.7 mg/L. env.go.jpfishersci.com For the crustacean Daphnia magna, a 21-day No Observed Effect Concentration (NOEC) for reproductive and growth inhibition was found to be 190 µg/L. env.go.jp In the case of algae, a 72-hour EC50 for growth inhibition in Pseudokirchneriella subcapitata was reported as 2,260 µg/L. env.go.jp Another study found a 72-hour EC50 of 48 mg/L for Desmodesmus subspicatus. fishersci.com

These findings demonstrate that the concentration of this compound is a critical determinant of its harmful effects on aquatic ecosystems. Higher concentrations lead to more severe and immediate toxic effects, such as mortality in fish and invertebrates, while lower, chronic exposure levels can impair reproduction and growth. env.go.jp

Table 1: Acute Ecotoxicity of this compound in Aquatic Organisms

Comparative Ecotoxicity with Other Acrylates

The toxicity of acrylates can vary based on their chemical structure. Studies comparing this compound to other acrylate esters reveal differences in their biological activity. For instance, research on gastric toxicity showed that mthis compound and this compound produced profound effects, whereas acrylic acid, n-butyl acrylate, and methacrylic acid esters were inactive under similar test conditions. who.int This suggests that the specific ester group significantly influences the compound's toxicological profile.

Quantitative structure-activity relationship (QSAR) studies have been employed to evaluate the aquatic toxicity of various acrylates and methacrylates. nih.gov These analyses indicate that a clear ecotoxicological difference exists between the acrylate and methacrylate (B99206) classes of monomers. nih.gov Such findings are crucial for regulatory assessments, as they imply that toxicity data cannot always be extrapolated directly from one acrylate to another and that each substance may require individual evaluation. nih.gov

Furthermore, the number of functional acrylate groups within a molecule can influence its cytotoxicity. A comparative in vitro study found that while the monofunctional this compound and the multifunctional tripropylene glycol diacrylate were equally cytotoxic to human epidermal keratinocytes, the multifunctional acrylate was significantly more toxic to dermal fibroblasts and bronchial epithelium. nih.gov This suggests that the mode of toxic action and the sensitivity of different cell types can vary depending on the specific acrylate structure. nih.gov

Predicted No-Effect Concentration (PNEC) for Water

The Predicted No-Effect Concentration (PNEC) is a critical value in environmental risk assessment, representing the concentration of a chemical below which adverse effects on the ecosystem are unlikely to occur. chemsafetypro.com The PNEC for this compound in water has been derived by several bodies, with calculations based on available ecotoxicity data and the application of assessment factors (also known as safety factors).

One calculation, based on chronic toxicity data, uses the 21-day No Observed Effect Concentration (NOEC) of 190 µg/L for the crustacean Daphnia magna. env.go.jp Applying an assessment factor of 100 to this chronic value yields a PNEC of 1.9 µg/L (or 0.0019 mg/L). env.go.jp This value is also supported by another assessment that applied a safety factor of 100 to the lowest available toxicity data, which was for Daphnia magna. cedre.fr

An alternative PNEC derivation was based on the chronic Lowest Observed Effect Concentration (LOEC) of 0.45 mg/L for Daphnia magna. canada.ca By applying a smaller assessment factor of 10, a PNEC of 0.045 mg/L was derived. canada.ca A third PNEC value of 12 µg/L has also been proposed, obtained by applying an assessment factor of 100 to acute toxicity values, such as the 96-hour LC50 of 1,160 µg/L for the fish Oryzias latipes. env.go.jp The variation in PNEC values reflects the different datasets (chronic vs. acute) and assessment factors used in the calculations.

Table 2: Derived PNEC Values for this compound in Water

Future Directions and Emerging Research Areas

Development of Novel Catalyst Systems for Polymerization

The development of new catalyst systems is a key area of research for controlling the polymerization of ethyl acrylate (B77674) and other acrylate monomers. Innovations in catalysis aim to improve reaction efficiency, and enable the synthesis of polymers with specific properties.

Recent advancements include the development of a dinickel complex, X-Ni₂, which has shown high performance in ethylene (B1197577)/acrylate copolymerization. acs.org This catalyst is notable as the first single-component dinickel catalyst capable of copolymerizing ethylene with polar monomers like acrylates, where the polar group is directly attached to the vinyl group. acs.org The addition of sodium salts can act as a switch, tuning the catalytic activity, copolymer molecular weight, and acrylate incorporation. acs.org

Iron-based catalysts are also being explored for Atom Transfer Radical Polymerization (ATRP) of acrylates. cmu.edu Iron is an attractive option due to its abundance and low toxicity. cmu.edu Catalyst systems using iron(II) bromide complexed with various ligands have been shown to control the polymerization of acrylates, yielding polymers with predictable molecular weights and narrow molecular weight distributions. cmu.edu

Furthermore, novel catalyst systems are being designed for specific applications, such as two-part acrylic adhesives. These systems can utilize a combination of a peroxide curing agent and a Cu⁺¹ activator to rapidly cure ethylenically unsaturated compounds like acrylates without the need for heat. google.com Another innovative approach involves a catalyst system composed of catechol-containing microgels and iron oxide nanoparticles (IONPs) that can initiate free radical polymerization of various water-soluble acrylate-based monomers. nih.gov This system generates hydroxyl radicals that trigger polymerization without the need for traditional initiators. nih.gov

Table 1: Comparison of Novel Catalyst Systems for Acrylate Polymerization

Catalyst System Monomers Key Features
Dinickel Complex (X-Ni₂) Ethylene, Acrylates Single-component, high activity, tunable properties with additives. acs.org
Iron-Based ATRP Styrene (B11656), Acrylates Environmentally friendly, good control over polymerization. cmu.edu
Peroxide/Cu⁺¹ Acrylics, Vinyls Rapid curing at ambient temperature. google.com

Advanced Computational Modeling in Polymer Chemistry and Toxicology

Advanced computational modeling is becoming an indispensable tool in both polymer chemistry and toxicology related to ethyl acrylate. These models provide insights that are often difficult or impossible to obtain through experimental methods alone.

In the realm of toxicology, hybrid computational fluid dynamics and physiologically based pharmacokinetic (CFD-PBPK) models have been developed to assess the risk of inhaled this compound. nih.gov These models can estimate the internal dose of this compound and its metabolite, acrylic acid, in different tissues, such as the nasal epithelium. nih.gov This allows for a more accurate determination of reference concentrations for chronic exposure by linking external exposure levels to internal tissue-specific dose metrics, like the depletion of glutathione. nih.gov The availability of high-throughput screening (HTS) data from databases like ToxCast™/Tox21 is also enabling a more comprehensive computational toxicology review of acrylates. researchgate.net

In polymer chemistry, mathematical models are being created to describe the complex kinetics of polymerization processes. For instance, a comprehensive model has been developed for the free-radical copolymerization of ethylene with comonomers like this compound in high-pressure tubular reactors. acs.org This model can predict reactor temperature profiles, monomer conversion rates, and the final molecular and compositional properties of the copolymers. acs.org Computational chemistry is also being used to calculate kinetic parameters for elementary reaction steps in polymerization, such as propagation rate coefficients, which are crucial for accurate kinetic modeling. mdpi.com Density functional theory (DFT) calculations are employed to study the mechanisms of reactions like intermolecular chain transfer to polymer, which influences the final polymer structure. researchgate.net

Integration of Green Chemistry Principles in this compound Production and Application

The principles of green chemistry are increasingly being integrated into the production and application of this compound to enhance sustainability. ijsra.netpcimag.comacs.org A major focus is the use of renewable feedstocks. pcimag.com

A notable example is the production of bio-based this compound using bioethanol derived from sustainable sources. basf.comchemanalyst.comcefic.org Companies like BASF are transitioning to bio-based this compound, which can have a significantly lower product carbon footprint (PCF) compared to its fossil-based equivalent. basf.comchemanalyst.com This bio-based this compound is produced from bioethanol sourced from non-food feedstocks such as residues from starch production or lower-quality grains. basf.comchemanalyst.comrenewable-carbon.eu The resulting bio-based product is a drop-in replacement, meaning it has the same chemical and technical properties as the fossil-based version and can be used in existing applications without reformulation. cefic.org

The twelve principles of green chemistry provide a framework for these efforts, which include:

Prevention of waste : Designing processes to minimize byproducts. pcimag.com

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. pcimag.com

Use of Renewable Feedstocks : Shifting from petrochemical sources to biomass. pcimag.com

Catalysis : Employing catalytic reagents over stoichiometric ones to improve efficiency and reduce waste. pcimag.com

Design for Degradation : Creating products that break down into innocuous substances after their use. pcimag.com

The synthesis of acrylic acid, a precursor to this compound, from biomass-derived furfural (B47365) is another promising green chemistry route being explored. d-nb.info This process involves environmentally benign reactions like photooxygenation and aerobic oxidation, producing minimal waste and exhibiting high atom efficiency. d-nb.info

Table 2: Green Chemistry Approaches in this compound Lifecycle

Green Chemistry Principle Application in this compound
Use of Renewable Feedstocks Production of this compound from bioethanol. basf.comchemanalyst.comcefic.org
Catalysis Development of more efficient and selective polymerization catalysts. acs.orgcmu.edu
Design for Degradation Research into biodegradable this compound polymers. mdpi.comprimescholars.comsigmaaldrich.com

Long-Term Monitoring of Exposure and Health-Related Parameters

Long-term monitoring of occupational exposure to this compound and its potential health effects is a critical area of ongoing research. polysciences.com While acute effects of high-level exposure are known to include irritation of the respiratory tract, skin, and eyes, the consequences of long-term, lower-level exposure are less clear. nj.govayersintl.com

Studies involving workers exposed to this compound have been conducted to investigate potential chronic health effects. One prospective cohort study followed a group of employees in a chemical plant producing acrylates over eight years. researchgate.net The study included annual health examinations, hematological and biochemical tests, and spirometry. researchgate.net While the measured concentrations of chemicals in the workplace were generally low, the study concluded that long-term monitoring of selected health-related parameters was desirable, given that the workers were expected to have many more years of potential exposure. researchgate.net

Human studies on occupational exposure to a combination of this compound and methyl methacrylate (B99206) have suggested a possible link to colorectal cancer, but the evidence is conflicting and considered inconclusive. epa.gov Animal studies have shown that long-term inhalation exposure in rats and mice can lead to noncancerous lesions and inflammation of the nasal mucosa. epa.gov However, the relevance of some animal tumor findings to humans has been questioned. ayersintl.comepa.gov For instance, stomach tumors observed in rodents after oral administration were deemed to be a result of irritation at high doses. ayersintl.com

The need for continued monitoring is underscored by the fact that this compound is absorbed through the skin and can cause systemic effects. cdc.gov Predictive algorithms and in vivo studies in animals have confirmed its potential for dermal absorption and toxicity. cdc.gov Therefore, ongoing surveillance of workers and further research are necessary to better understand and mitigate any potential long-term health risks associated with this compound exposure.

Research into Biodegradable this compound Polymers

To address the environmental persistence of conventional plastics, there is growing research into creating biodegradable polymers incorporating this compound. nih.gov The goal is to develop materials that have the desirable properties of acrylate polymers but can be broken down by microorganisms at the end of their life. nih.gov

One promising approach is the graft copolymerization of this compound onto natural, biodegradable polymers. mdpi.comprimescholars.com For example, researchers have successfully grafted this compound onto sodium alginate, a polysaccharide derived from seaweed. mdpi.comsigmaaldrich.comresearchgate.netnih.gov The resulting copolymer was found to be susceptible to fungal growth, indicating its potential for biodegradation. mdpi.comnih.gov The process involves a transesterification reaction followed by free-radical polymerization of the this compound monomer onto the alginate backbone. mdpi.com

Similarly, this compound has been grafted onto starch, another abundant and biodegradable natural polymer. primescholars.com This modification aims to impart new properties to the starch while maintaining or enhancing its biodegradability. primescholars.com The efficiency of grafting and the properties of the resulting copolymer can be influenced by reaction conditions. nih.gov

These biodegradable materials could find applications in various fields, including packaging and agriculture. primescholars.comwiley-vch.de For instance, chitosan, another biopolymer, has been modified with this compound to create an adsorbent for removing dyes from wastewater, demonstrating the potential for functional biodegradable materials. researchgate.net The development of such polymers aligns with the principles of green chemistry, particularly the design for degradation. pcimag.com

Table 3: Chemical Compounds Mentioned

Compound Name
Acetaldehyde
Acetone
Acetonitrile
Acrylic acid
Acrylonitrile
Alginic acid
Ammonium (B1175870) per-sulphate
Benzaldehyde
n-Butanol
Butyl acrylate
2-Butanone
Butyl methacrylate
Calcium
Carbon
Carrageenan
Cellulose (B213188)
Chlorobenzene
2-Chlorotoluene
Chitosan
Cumene hydroperoxide
Cuprous chloride
Dextran
2-(Diethylamino)this compound
2-(Diethylamino)ethyl methacrylate
2-(Diisopropylamino)ethyl methacrylate
N,N'-Dimethyl acetamide
Dopamine methacrylamide
Elastin
Ethanol (B145695)
Ethoxycarbonylethylene
This compound
Ethylene
Ethylene glycol
2-Ethylhexyl acrylate
Fibrin
Formaldehyde
Furfural
Gelatine
Glutathione
Glycerol
Glycerol methacrylate
Glycogen
Glycolic acid
2-Heptanone
1,6-Hexanediol
Hexafluoropropylene
Hydrochloric acid
Hydrogen peroxide
N-Hydroxyethyl acrylamide
2-Hydroxythis compound
2-Hydroxyethyl methacrylate
Iodoform
Iron
Isobutanol
Lactic acid
Lignin
Lutensol XL-100
Maleic anhydride (B1165640)
Methanol
Mthis compound
Methyl methacrylate
2-Methoxythis compound
Molecular oxygen
Nickel
n-Butanol
n-Butyl acrylate
Oligo(ethylene oxide) methyl ether methacrylate
Pectin
2-Pentanone
Poly(butylene succinate)
Poly(ethylene succinate)
Poly(ethylene glycol)
Poly(ethylene glycol) diacrylate
Poly(ethylene glycol) methyl ether acrylate
Poly(hydroxybutyrate-valerate)
Poly(propylene glycol)
Poly(vinyl alcohol)
Poly(vinyl chloride)
Polycaprolactone
Polyglycolide
Polyvinylpyrrolidone
Propylene
Propylene carbonate
Propylene glycol
Pullulan
Salicylic acid
Sodium alginate
Sodium dithionite
Starch
Styrene
Superoxide
Tetrafluoroethylene
Toluene (B28343)
Trifluoromethylbenzene
Tripropylene glycol diacrylate
Tris(2-pyridylmethyl)-amine
Vinyl acetate (B1210297)
Vinylidene fluoride
Water
Xanthan gum

Q & A

Q. What are the critical handling and storage considerations for ethyl acrylate in laboratory settings?

this compound requires strict handling protocols due to its flammability, reactivity, and volatility. Key precautions include:

  • Storing in tightly sealed containers in cool (<25°C), ventilated areas away from heat, light, and incompatible substances (e.g., oxidizing agents, strong acids/bases, amines) to prevent explosive self-polymerization .
  • Using hydroquinone as a stabilizer to inhibit spontaneous polymerization; verify inhibitor presence before use .
  • Employing personal protective equipment (PPE) such as nitrile gloves, goggles, and respirators to minimize inhalation and dermal exposure .

Q. What are the primary toxicity profiles and target organs associated with this compound exposure?

this compound primarily affects the eyes, skin, and respiratory system. Acute exposure can cause irritation, drowsiness, and nausea, while chronic exposure may lead to sensitization . Key findings include:

  • Hydrolysis in nasal tissues (e.g., dorsal meatus, olfactory septum) via esterases, though cytotoxicity distribution does not correlate directly with enzymatic activity .
  • Occupational exposure routes: inhalation (75 ppm threshold) and dermal contact, with 44,604 U.S. workers estimated at risk .

Q. What standardized safety protocols should researchers follow when working with this compound?

  • Conduct pre-experiment training on material safety data sheets (MSDS) and emergency procedures .
  • Use fume hoods for vapor containment and install explosion-proof equipment in polymerization setups .
  • Monitor air quality with gas chromatography or infrared spectroscopy to ensure concentrations remain below NIOSH-recommended limits (5 ppm TWA) .

Advanced Research Questions

Q. How do polymerization mechanisms of this compound vary under high-temperature conditions?

High-temperature (140–180°C) homopolymerization in xylene solvents proceeds via radical initiation, with four dominant chain types identified:

  • Chains initiated by β-scission radicals or xylol-derived radicals, terminating as saturated/unsaturated structures.
  • Key secondary mechanisms: intramolecular chain transfer and solvent-mediated chain transfer, validated via ESI/FTMS and ¹³C NMR .
  • Methodological Insight : Employ factorial designs to optimize monomer/solvent ratios and characterize polymers using GPC and DSC .

Q. How can tissue-specific hydrolysis of this compound explain discrepancies in cytotoxicity data?

this compound is hydrolyzed predominantly in the liver, blood, and nasal tissues, but cytotoxicity (e.g., in respiratory epithelium) does not align with hydrolysis activity .

  • Experimental Approach : Use in vitro models (e.g., human nasal epithelial cells) to compare esterase activity and reactive metabolite generation (e.g., acrylic acid). Pair with LC-MS/MS to quantify tissue-specific bioactivation .

Q. How should researchers reconcile contradictory carcinogenicity findings between inhalation and gavage studies?

  • Inhalation studies (75 ppm, 0.31 mg/L) showed no carcinogenicity, while gavage studies induced forestomach tumors due to localized irritation and hyperplasia .
  • Resolution : Apply physiologically based pharmacokinetic (PBPK) modeling to assess systemic vs. local effects. Prioritize inhalation data for human risk assessment, as gavage exposure is non-physiological .

Q. What methodologies are recommended for assessing dermal exposure risks in occupational settings?

  • Follow NIOSH SK: SYS-DIR (COR)-SEN notation, indicating systemic toxicity, corrosion, and sensitization risks .
  • Use in vitro assays (e.g., human skin equivalents) to measure permeation coefficients (Kp) and quantify acrylic acid metabolites via HPLC .

Q. How can factorial design improve synthesis of magnetized this compound-divinylbenzene copolymers?

A 5-factor factorial design (e.g., monomer ratio, crosslinker concentration, magnetic nanoparticle loading) optimizes polymer properties:

  • Analyze magnetic susceptibility via SQUID magnetometry.
  • Characterize thermal stability with TGA and mechanical performance with DMA .

Data Contradictions and Research Gaps

  • Toxicokinetic Variability : Discrepancies in hydrolysis rates between tissues (e.g., liver vs. nasal epithelium) require targeted metabolomic studies .
  • Carcinogenicity Classification : IARC classifies this compound as Group 2B (possible human carcinogen) despite inconclusive animal data, highlighting the need for epidemiological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.